molecular formula C9H13BO4 B3103859 3-Methoxymethoxy-4-methylphenylboronic acid CAS No. 1451392-25-8

3-Methoxymethoxy-4-methylphenylboronic acid

Cat. No.: B3103859
CAS No.: 1451392-25-8
M. Wt: 196.01 g/mol
InChI Key: ZUMYKVLDXXANGN-UHFFFAOYSA-N
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Description

3-Methoxymethoxy-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C9H13BO4 and its molecular weight is 196.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxymethoxy-4-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxymethoxy-4-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(methoxymethoxy)-4-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-7-3-4-8(10(11)12)5-9(7)14-6-13-2/h3-5,11-12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMYKVLDXXANGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231695
Record name B-[3-(Methoxymethoxy)-4-methylphenyl]boronic acid
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Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-25-8
Record name B-[3-(Methoxymethoxy)-4-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-(Methoxymethoxy)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure analysis of 3-Methoxymethoxy-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Characterization and Synthetic Utility of 3-Methoxymethoxy-4-methylphenylboronic Acid

Executive Summary & Molecular Architecture

3-Methoxymethoxy-4-methylphenylboronic acid is a specialized organoboron building block designed for the precise construction of biaryl scaffolds in medicinal chemistry. Unlike simple phenylboronic acids, this molecule features a Methoxymethyl (MOM) ether at the C3 position.

The MOM group serves a dual purpose:

  • Masked Functionality: It protects a phenolic hydroxyl group, which can be revealed post-coupling under mild acidic conditions, preventing catalyst poisoning during palladium-catalyzed cross-couplings.

  • Electronic Modulation: The oxygen atom provides electron density to the aromatic ring (inductive effect), facilitating transmetallation in Suzuki-Miyaura cycles while maintaining orthogonality to base-sensitive groups.

This guide provides a definitive protocol for the synthesis, structural verification, and handling of this compound, addressing the common analytical challenge of boroxine-boronic acid equilibrium .

Synthetic Pathway

The synthesis requires strict anhydrous conditions to prevent premature hydrolysis of the borate intermediate or degradation of the MOM ether.

Primary Precursor: 5-Bromo-2-methylphenol Reagents: Chloromethyl methyl ether (MOM-Cl),


-Butyllithium (

-BuLi), Triisopropyl borate.
Step-by-Step Protocol
  • MOM Protection (The "Masking" Step):

    • Dissolve 5-bromo-2-methylphenol in dry DCM at 0°C.

    • Add

      
      -Diisopropylethylamine (DIPEA) (1.5 equiv).
      
    • Dropwise addition of MOM-Cl (1.2 equiv). Caution: MOM-Cl is a carcinogen; use strict fume hood protocols.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). Disappearance of the phenol spot indicates conversion to 4-bromo-2-(methoxymethoxy)-1-methylbenzene .

  • Cryogenic Lithiation & Borylation:

    • Dissolve the MOM-protected bromide in anhydrous THF under Argon. Cool to -78°C .

    • Add

      
      -BuLi (1.1 equiv, 2.5 M in hexanes) slowly over 30 mins. Maintain temp < -70°C to prevent benzylic deprotonation at the methyl group.
      
    • Stir for 1 hour to ensure Lithium-Halogen exchange.

    • Add Triisopropyl borate (

      
      , 1.5 equiv) rapidly.
      
    • Allow to warm to room temperature (RT) overnight.

  • Hydrolysis & Isolation:

    • Quench with saturated aqueous

      
      . Note: Avoid strong mineral acids (HCl) during workup to preserve the MOM group.
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Hexane/Acetone is preferred over silica chromatography to avoid anhydride formation.

SynthesisPath Start 5-Bromo-2-methylphenol Step1 MOM Protection (MOM-Cl, DIPEA) Start->Step1 Inter Aryl Bromide Intermediate Step1->Inter Step2 Lithiation (-78°C) (n-BuLi) Inter->Step2 Step3 Borylation (B(OiPr)3) Step2->Step3 Final Target Boronic Acid Step3->Final Hydrolysis (NH4Cl)

Figure 1: Synthetic workflow from commercial phenol to MOM-protected boronic acid.

Structural Analysis & Characterization

The purity of boronic acids is often misinterpreted due to the reversible formation of cyclic trimeric anhydrides (boroxines). Accurate analysis requires identifying both species.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred to suppress boroxine formation via hydrogen bonding).
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentStructural Insight

H
8.0 - 8.2Broad Singlet (2H)

Disappears with

shake. Diagnostic of free acid.

H
7.2 - 7.4Multiplets (3H)Ar-H1,2,4-substitution pattern signals.

H
5.20 Singlet (2H)

Key Identifier: The MOM methylene "sandwich" protons.

H
3.40Singlet (3H)

MOM methyl group.

H
2.25Singlet (3H)

Methyl group at C4.

B
29 - 31 Broad SingletBoronic AcidMonomeric species (sp2 hybridized).

B
33 - 35Broad SingletBoroxineTrimeric anhydride impurity (often seen in

).

Critical Analysis Note: If the


H NMR shows a "clean" spectrum but the yield is >100%, check the 

B NMR. A shift downfield to ~33 ppm indicates dehydration to the boroxine. This is not necessarily a chemical impurity but a physical state change; boroxines hydrolyze back to the acid under aqueous Suzuki conditions [1].
Mass Spectrometry (MS)
  • Ionization: ESI (Negative Mode).

  • Observation: Boronic acids rarely show the molecular ion

    
     clearly due to dehydration in the source.
    
  • Expected Signals:

    • 
       195 (
      
      
      
      ): Weak or absent.
    • 
       for Boroxine trimer: Often dominant.
      
    • Strategy: Form the boronate ester in situ by adding a drop of pinacol or ethylene glycol to the MS vial. Look for the corresponding ester mass for confirmation.

AnalysisLogic Sample Isolated Solid Sample NMR_Solvent Dissolve in DMSO-d6 Sample->NMR_Solvent H_NMR 1H NMR Analysis NMR_Solvent->H_NMR B_NMR 11B NMR Analysis NMR_Solvent->B_NMR Check_OH Observe B(OH)2 peak (8.0 ppm)? H_NMR->Check_OH Check_B Shift Position? B_NMR->Check_B Pure Pure Boronic Acid Check_OH->Pure Yes Mix Acid/Boroxine Mix (Acceptable for Suzuki) Check_OH->Mix No/Broad Check_B->Pure ~30 ppm Check_B->Mix ~33 ppm

Figure 2: Analytical decision tree for distinguishing free boronic acid from boroxine anhydride.

Functional Utility: Suzuki-Miyaura Coupling[1][2][3]

The MOM group is resilient to bases like


 or 

used in coupling, but the reaction requires optimization to prevent protodeboronation (loss of the boron group).

Optimized Protocol:

  • Catalyst:

    
     (Preferred for sterically crowded or electron-rich substrates).
    
  • Solvent: 1,4-Dioxane/Water (4:1). The water is crucial to shift the boroxine equilibrium toward the reactive boronic acid species [2].

  • Temperature: 80°C - 90°C.

  • Deprotection (Post-Coupling):

    • Treat the crude biaryl product with

      
       HCl in THF/MeOH at RT.
      
    • The MOM group cleaves to reveal the free phenol.

References

  • Marinaro, W. A., et al. (2012).[1] "Properties of a model aryl boronic acid and its boroxine." Journal of Pharmaceutical Sciences. Link

  • Tokunaga, Y., et al. (2002). "Formation of boroxine: Its stability and thermodynamic parameters in solution." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Reference for MOM stability).

Sources

Physiochemical Architecture & Synthetic Utility of MOM-Protected Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physiochemical properties of MOM-protected phenylboronic acids Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

In the precise architecture of medicinal chemistry and total synthesis, MOM-protected phenylboronic acids represent a critical tactical solution to the "incompatible functionality" problem. While phenylboronic acids are the workhorses of Suzuki-Miyaura cross-coupling, those bearing hydroxyl substituents (phenols) present distinct challenges: catalyst poisoning, solubility issues arising from dianion formation in basic media, and competitive O-arylation.

This guide analyzes the physiochemical properties of Methoxymethyl (MOM) ether-protected phenylboronic acids. It establishes the causal link between the electronic nature of the MOM group and the stability of the boronic acid moiety, providing a validated roadmap for their synthesis, handling, and orthogonal deprotection.

Chemical Architecture & Electronic Profile

Structural Logic

The MOM group (


) is an acetal-based protecting group.[1] When applied to hydroxyphenylboronic acids, it serves a dual purpose:
  • Masking the Phenol: It converts an acidic phenol (

    
    ) into a robust ether, preventing phenoxide formation during the base-mediated Suzuki coupling.
    
  • Electronic Modulation: Unlike ester-based protecting groups (which are electron-withdrawing), the MOM ether is electron-donating by resonance. This maintains the nucleophilicity of the aryl ring, essential for the transmetallation step in palladium-catalyzed cycles.

The Dianion Suppression Effect

In standard Suzuki conditions (e.g.,


, 

), a free hydroxyphenylboronic acid exists as a dianion (boronate anion + phenoxide anion).
  • Consequence: High charge density leads to aggregation in organic solvents and potential coordination to the Pd center, reducing catalytic turnover.

  • MOM Solution: The MOM-protected variant forms only a mono-anion (boronate), significantly improving solubility in non-polar/polar aprotic solvent mixtures (Dioxane/Water, Toluene/Water).

Physiochemical Data Summary

The following table contrasts the properties of the free phenol versus the MOM-protected variant.

Property4-Hydroxyphenylboronic Acid4-(MOM)phenylboronic AcidImpact on Workflow
Molecular Weight 137.93 g/mol 181.98 g/mol Slight mass increase; minimal atom economy penalty.
pKa (Boronic Acid) ~8.8~9.2 (Est.)MOM is an EDG (Electron Donating Group), slightly decreasing Lewis acidity, stabilizing the boronic acid.
LogP (Lipophilicity) 1.3 (Low)~2.1 (Moderate)Improved solubility in organic layers (DCM, EtOAc) during extraction.
State in Base (pH 11) Dianion (Soluble in Water)Mono-anion (Amphiphilic)Better phase transfer behavior in biphasic coupling.
Stability Prone to protodeboronationStable to base; Labile to acidOrthogonal to base-catalyzed coupling conditions.

Validated Synthetic Protocol

Rationale: Direct protection of a boronic acid is difficult due to the reactivity of the boron center. The industry-standard approach is Pre-Borylation Protection .

Workflow Visualization

The following diagram outlines the critical path for synthesizing and utilizing MOM-protected boronic acids.

SynthesisWorkflow Start 4-Bromophenol Step1 MOM Protection (MOM-Cl, DIPEA) Start->Step1 Mask Phenol Inter MOM-Aryl Bromide Step1->Inter Step2 Lithiation & Borylation (n-BuLi; B(OMe)3) Inter->Step2 -78°C, THF Hydrolysis Controlled Hydrolysis (NH4Cl/H2O) Step2->Hydrolysis Quench Product MOM-Phenylboronic Acid Hydrolysis->Product Isolate Coupling Suzuki Coupling (Pd(0), Base) Product->Coupling Cross-Coupling Deprotect Acidic Deprotection (HCl/MeOH) Coupling->Deprotect Reveal Phenol

Figure 1: Step-wise synthesis and application workflow for MOM-protected phenylboronic acids.

Detailed Methodology

Step 1: Protection of 4-Bromophenol

  • Setup: Dissolve 4-bromophenol (1.0 equiv) in dry DCM (0.5 M) under

    
    .
    
  • Base Addition: Add DIPEA (1.5 equiv) and cool to 0°C.

  • Reagent Addition: Dropwise addition of MOM-Cl (1.2 equiv). Caution: MOM-Cl is a carcinogen; use strict PPE.

  • Completion: Warm to RT. Monitor by TLC (Hexane/EtOAc). The product (MOM-ether) is less polar than the starting phenol.

  • Workup: Quench with water, extract with DCM, wash with

    
    .
    

Step 2: Borylation (The Critical Step)

  • Lithiation: Dissolve MOM-protected bromobenzene in anhydrous THF at -78°C. Add

    
    -BuLi (1.1 equiv) dropwise.
    
    • Mechanistic Note: The MOM group can direct ortho-lithiation (DoM), but at -78°C with a bromide, Lithium-Halogen exchange is kinetically favored over deprotonation.

  • Boron Capture: After 30 min, add Trimethyl borate (

    
    , 1.5 equiv).
    
  • Controlled Hydrolysis (Self-Validating Step):

    • Allow to warm to RT.[2]

    • Crucial: Quench with saturated aqueous

      
       (pH ~5-6).
      
    • Avoid: Do not use strong HCl (1M or higher) for the quench. While the boronate ester requires water to hydrolyze to the acid, the MOM group is acid-labile. Ammonium chloride provides sufficient proton source to hydrolyze the

      
       to 
      
      
      
      without cleaving the MOM ether.

Stability & Reactivity Profile

The Stability Window

The utility of MOM-boronic acids relies on the "Stability Window"—the pH range where the boronic acid functionality is active but the MOM group remains intact.

StabilityWindow cluster_Acid Acidic Region (pH < 2) cluster_Neutral Neutral/Mild Acid (pH 4-7) cluster_Basic Basic Region (pH > 9) NodeA MOM Cleavage (Deprotection) NodeB Stable Zone (Storage/Purification) NodeC Suzuki Coupling Active (Boronate Formation)

Figure 2: pH Stability mapping. The MOM group is stable in the Neutral and Basic zones, enabling cross-coupling.

Suzuki-Miyaura Coupling Performance

MOM-protected phenylboronic acids exhibit superior performance in standard Suzuki conditions compared to free phenols.

  • Catalyst Compatibility: Compatible with

    
    , 
    
    
    
    , and Pd-XPhos systems.
  • Base Compatibility: Stable to

    
    , 
    
    
    
    ,
    
    
    , and hydroxide bases.
  • Solvent Systems: Highly effective in Toluene/Water or Dioxane/Water biphasic systems due to the amphiphilic nature of the MOM-protected boronate.

Deprotection Strategy

Post-coupling, the MOM group must often be removed to reveal the pharmacophore (the phenol).

Method A: Acidic Hydrolysis (Standard)

  • Reagents: 6M HCl in Methanol or THF (1:1).

  • Conditions: 50°C for 1-2 hours.

  • Mechanism: Protonation of the acetal oxygen, loss of methanol, and hydrolysis of the oxocarbenium ion.

  • Validation: Disappearance of the MOM singlet (~3.4 ppm,

    
    ) and methylene singlet (~5.2 ppm, 
    
    
    
    ) in
    
    
    NMR.

Method B: Lewis Acid (Mild)

  • Reagents: Bromotrimethylsilane (TMSBr) in DCM at 0°C.

  • Use Case: When the substrate contains other acid-sensitive groups (e.g., Boc amines) that might survive TMSBr but not hot HCl.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Referenced for MOM stability data).

  • Hall, D. G. (Ed.).[4] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Deng, X., et al. (2002). Efficient Synthesis of MOM-Protected Phenols and Their Application in Suzuki Coupling. Journal of Organic Chemistry, 67(15), 5279–5283.
  • Sigma-Aldrich. (2024). Product Specification: 4-(Methoxymethoxy)phenylboronic acid.[5][6]

Sources

Thermodynamic Stability Profile of 3-Methoxymethoxy-4-methylphenylboronic Acid: A Technical Guide for Reaction Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxymethoxy-4-methylphenylboronic acid (CAS: 1451392-25-8) is a highly functionalized, sterically encumbered building block heavily utilized in Suzuki-Miyaura cross-couplings and complex active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, it is critical to recognize that this molecule is not a static entity; it exists within a dynamic thermodynamic landscape governed by two distinct functional domains. The boronic acid moiety undergoes a reversible, entropy-driven dehydration to form a boroxine trimer, while the methoxymethoxy (MOM) ether acts as an acetal-based protecting group with strict pH-dependent kinetic lability. This whitepaper dissects the thermodynamic boundaries of this compound and provides self-validating protocols to quantify its stability in solution.

Molecular Architecture & Thermodynamic Vulnerabilities

The structural design of 3-Methoxymethoxy-4-methylphenylboronic acid is a masterclass in orthogonal reactivity. The molecule features a phenyl ring substituted with a boronic acid group, an electron-donating methyl group at the para position (relative to the MOM group), and a MOM ether.

Causality in Protective Group Selection: Why engineer a MOM group onto a phenylboronic acid instead of a standard alkyl ether (e.g., a methyl ether)? Standard ethers require harsh, highly electrophilic Lewis acids (such as BBr₃) for cleavage. Because the carbon-boron (C-B) bond is highly susceptible to protodeboronation under aggressive electrophilic conditions, a standard ether would render the molecule useless for downstream transformations. The MOM group, being an acetal, circumvents this. It allows for 1, preserving the delicate C-B bond while exposing the reactive phenol[1].

Stability A 3-MOM-4-Methylphenylboronic Acid (Stable State at RT) B Boroxine Trimerization (Entropy Driven) A->B Heat / Desiccant C MOM Ether Hydrolysis (Acidic pH < 4) A->C H+ / H2O D Tris(3-MOM-4-methylphenyl)boroxine (Anhydrous/Heat) B->D K_eq > 1 E 3-Hydroxy-4-methylphenylboronic Acid (Deprotected) C->E Cleavage D->A +H2O

Thermodynamic degradation and equilibrium pathways of the target compound.

Boroxine Equilibrium: The Entropy-Driven Trimerization

Boronic acids do not exist as pure monomers in the solid state or in anhydrous solutions; they exist in a dynamic equilibrium with their trimeric anhydrides, known as boroxines.

Thermodynamically, the condensation of three boronic acid molecules into a rigid boroxine ring incurs an enthalpic penalty (ΔH > 0). However, this process is fundamentally 2 (ΔS > 0) because the formation of one boroxine molecule releases three free water molecules into the bulk solvent, drastically increasing the microstate disorder of the system[2].

Furthermore, the electronic nature of the substituents dictates the equilibrium constant (K_eq). The 4-methyl and 3-MOM groups are electron-donating. By feeding electron density into the empty p-orbital of the boron atom, they reduce its electrophilicity. This makes the boron atom less susceptible to nucleophilic attack by water, thereby shifting the thermodynamic equilibrium heavily in favor of the boroxine trimer[2].

Table 1: Thermodynamic Parameters of Phenylboronic Acid Dehydration

Data synthesized from established Hammett plot analyses of substituted phenylboronic acids 2, []().

Substituent TypeEnthalpy (ΔH)Entropy (ΔS)K_eq (298K, CDCl₃)Predominant State
Unsubstituted (Phenyl)> 0 (Endothermic)> 0 (Favorable)~ 1.0Mixed Monomer/Trimer
Electron-Withdrawing> 0> 0< 1.0Monomer
Electron-Donating (4-Me, 3-MOM) > 0 > 0 > 1.0 Boroxine Trimer

MOM Ether Kinetics: pH-Dependent Acetal Cleavage

The methoxymethoxy (MOM) group is a formaldehyde acetal. Thermodynamically, its formation is favored under anhydrous conditions, but in the presence of aqueous acid, the equilibrium shifts entirely toward hydrolysis, yielding formaldehyde, methanol, and the free phenol.

The stability of the MOM ether is strictly pH-dependent. At pH > 4, the acetal oxygen atoms are not protonated, rendering the group kinetically inert to most nucleophiles, bases, and standard reducing agents (e.g., NaBH₄)[1]. However,3, the oxygen coordinates the acid, drastically lowering the activation energy required for C-O bond cleavage[3].

Table 2: pH-Dependent Stability of MOM Ether in Aqueous Media
pH RangeThermodynamic StabilityHalf-Life (Approx.)Mechanistic Note
< 2.0Highly Unstable< 1 HourRapid specific acid-catalyzed acetal cleavage.
2.0 - 4.0Moderately LabileHours to DaysSlow protonation of the acetal oxygen.
4.0 - 12.0StableIndefiniteKinetically inert; no protonation occurs.
> 12.0StableIndefiniteBase-stable; immune to nucleophilic attack.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, analytical protocols must be self-validating. The following methodologies incorporate internal controls to confirm the mechanism of action in real-time.

Protocol 1: NMR-Based Thermodynamic Profiling of Boroxine Formation

Causality in Design: We utilize Variable Temperature NMR (VT-NMR) in anhydrous CDCl₃. Chloroform is selected because it is a non-coordinating solvent with exceptionally low water solubility. This prevents external solvent-boron coordination and allows us to precisely quantify the water released during trimerization, enabling an accurate calculation of the equilibrium constant (K_eq)[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15.0 mg of 3-Methoxymethoxy-4-methylphenylboronic acid in 0.6 mL of anhydrous CDCl₃. Prepare the sample in a glovebox and seal the NMR tube under a nitrogen atmosphere to prevent atmospheric moisture intrusion.

  • Internal Standard: Spike the solution with 1.0 μL of tetramethylsilane (TMS) for precise chemical shift calibration.

  • Data Acquisition: Acquire ¹H NMR spectra at 5 K intervals from 298 K to 338 K, allowing 10 minutes of equilibration time at each temperature step.

  • Self-Validation Check: Monitor the integration of the aromatic protons. The boroxine protons will exhibit a slight downfield shift compared to the monomer due to the altered electronic environment of the rigid trimeric ring. Validation criteria: The sum of the monomer and trimer integrations must remain perfectly constant relative to the TMS internal standard across all temperatures. Any deviation indicates sample degradation (e.g., protodeboronation).

  • Thermodynamic Calculation: Calculate K_eq at each temperature. Plot ln(K_eq) vs 1/T to generate a van 't Hoff plot. The slope yields -ΔH/R, and the y-intercept yields ΔS/R.

Workflow S1 Sample Prep (Anhydrous CDCl3) S2 VT-NMR (298K to 338K) S1->S2 Seal under N2 S3 Integration (Monomer vs Trimer) S2->S3 1H Spectra S4 van 't Hoff Plot (ΔH, ΔS Calc) S3->S4 K_eq derivation

Self-validating Variable Temperature NMR (VT-NMR) workflow for thermodynamic profiling.

Protocol 2: Acid-Catalyzed MOM Deprotection Kinetics

Causality in Design: To determine the precise kinetic lability of the MOM group without triggering protodeboronation, we utilize a buffered methanolic HCl system. Methanol is deliberately chosen as the solvent because it acts as a scavenger for the released formaldehyde (forming dimethoxymethane), driving the thermodynamic equilibrium entirely toward complete deprotection[1].

Step-by-Step Methodology:

  • Solvent System: Prepare a 0.1 M solution of anhydrous HCl in methanol.

  • Reaction Initiation: Add 50.0 mg of the boronic acid to 5.0 mL of the acidic methanol solution at exactly 25 °C under constant stirring.

  • Kinetic Sampling: Withdraw 50 μL aliquots every 15 minutes. Immediately quench each aliquot into 0.5 mL of saturated aqueous NaHCO₃ to instantly neutralize the acid and halt hydrolysis.

  • Self-Validation Check: Analyze the quenched aliquots via LC-MS. Validation criteria: The disappearance of the parent mass (m/z 196) must inversely and perfectly correlate with the appearance of the deprotected 3-hydroxy-4-methylphenylboronic acid mass (m/z 152). If any trace of m/z 108 is detected, it indicates that protodeboronation is occurring, meaning the acid concentration is too aggressive and must be titrated down.

  • Data Processing: Fit the concentration decay curve of the starting material to a pseudo-first-order kinetic model to extract the precise half-life of the MOM group under these specific conditions.

References

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles. 2

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry (2020).

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Adichemistry.1

  • Methoxymethyl (MOM) Ether Protecting Group - Technical Support Center. BenchChem.3

Sources

In-Depth Technical Guide: SDS & Hazards of 3-Methoxymethoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) and Hazards for 3-Methoxymethoxy-4-methylphenylboronic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxymethoxy-4-methylphenylboronic acid (CAS: 1451392-25-8 ) is a specialized organoboron intermediate used primarily in medicinal chemistry and drug discovery.[1][2] It serves as a protected building block in Suzuki-Miyaura cross-coupling reactions, where the methoxymethoxy (MOM) group acts as a robust protecting group for a phenol moiety, preventing catalyst poisoning and side reactions during palladium-catalyzed cycles.

This guide synthesizes critical safety data, chemical stability profiles, and handling protocols. Unlike generic SDS documents, this whitepaper integrates the specific chemical behavior of the MOM-ether and boronic acid functionalities to provide a causality-driven safety framework.

Chemical Identity & Properties

The identification of this compound is critical due to the existence of structural isomers (e.g., 3-methoxy-4-methylphenylboronic acid) that lack the acetal-like MOM protection.

ParameterSpecification
Chemical Name 3-(Methoxymethoxy)-4-methylphenylboronic acid
CAS Number 1451392-25-8
Molecular Formula C₉H₁₃BO₄
Molecular Weight 196.01 g/mol
Structural Features Phenyl ring, Boronic acid position 1, MOM-ether position 3, Methyl group position 4
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water

Hazard Identification (GHS Classification)

Based on the structural class (phenylboronic acids) and available vendor data, this substance is classified as an Irritant . The hazards stem from the acidity of the boron center and the potential reactivity of the acetal linkage.

GHS Label Elements[4][5]
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)

Hazard Statements (H-Codes)
CodeHazard DescriptionMechanism of Action
H315 Causes skin irritationLewis acidic boron interacts with skin proteins/moisture, causing local dermatitis.
H319 Causes serious eye irritationMicro-particulates and acidity cause mechanical and chemical conjunctival irritation.
H335 May cause respiratory irritationInhalation of dust irritates mucous membranes in the upper respiratory tract.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3]

Stability, Reactivity & "Expertise" Layer

This section details the why behind the safety protocols, focusing on the dual functionality of the molecule.

A. Boronic Acid Equilibrium (Dehydration Risk)

Boronic acids are in dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This dehydration is reversible but can alter the stoichiometry of reactions if not accounted for.

  • Implication: The material may appear to have a variable melting point or "waxy" consistency if partially dehydrated. This is not a degradation hazard but a physical property change.

B. The MOM Group (Acid Sensitivity)

The Methoxymethoxy (MOM) group is an acetal (-OCH₂OCH₃). While stable to bases and nucleophiles (ideal for Suzuki coupling), it is highly sensitive to acids .

  • Hazard Mechanism: Contact with strong acids (HCl, TFA) triggers hydrolysis, releasing Formaldehyde (a carcinogen) and the free phenol.

  • Safety Critical: Do not store or process this compound in acidic media unless formaldehyde scavenging protocols are in place.

Visualization: Reactivity & Stability Flow

The following diagram illustrates the stability profile and the consequences of improper handling (Acid exposure).

StabilityFlow cluster_legend Reactivity Legend Compound 3-Methoxymethoxy-4- methylphenylboronic acid Boroxine Boroxine (Anhydride) (Reversible Dehydration) Compound->Boroxine Heat / Vacuum Hydrolysis Acidic Hydrolysis (Hazardous) Compound->Hydrolysis Strong Acid (H+) Suzuki Suzuki Coupling (Safe Pathway) Compound->Suzuki Pd Cat / Base Boroxine->Compound Moisture Products Free Phenol + FORMALDEHYDE (Toxic) Hydrolysis->Products Cleavage Blue: Target Compound Blue: Target Compound Yellow: Physical Change Yellow: Physical Change Blue: Target Compound->Yellow: Physical Change Green: Intended Use Green: Intended Use Yellow: Physical Change->Green: Intended Use Red: Safety Hazard Red: Safety Hazard Green: Intended Use->Red: Safety Hazard

Caption: Stability logic showing reversible dehydration vs. irreversible hazardous acid hydrolysis releasing formaldehyde.

Safe Handling & Experimental Protocols

Protocol 1: Safe Weighing & Transfer
  • Objective: Minimize dust generation (H335) and prevent moisture absorption (stoichiometry drift).

  • Engineering Control: Use a powder containment hood or a static-free weighing enclosure.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a P2/N95 respirator if outside a hood.

Protocol 2: Reaction Setup (Suzuki Coupling Context)
  • Solvent Choice: Use degassed solvents (Dioxane, DMF, or Toluene/Water) to prevent protodeboronation (cleavage of the C-B bond).

  • Base Selection: Inorganic bases (K₂CO₃, Cs₂CO₃) are compatible. Avoid strong Lewis acids which could compromise the MOM group.

  • Quenching: When working up the reaction, avoid acidic washes (e.g., 1M HCl) if retention of the MOM group is desired. If deprotection is the goal, perform it in a closed vessel to contain any formaldehyde byproducts.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Start: Solid Reagent PPE PPE Check: Nitrile Gloves + Goggles + Fume Hood Start->PPE Weighing Weighing: Avoid Static Minimize Dust PPE->Weighing Solvent Solvent Addition: Degassed (No O2) Neutral pH Weighing->Solvent Dissolve immediately Reaction Reaction: Base (K2CO3) Pd Catalyst Solvent->Reaction Waste Disposal: Solid Waste Stream (Heavy Metal Contaminated) Reaction->Waste Post-Workup

Caption: Step-by-step workflow ensuring personnel safety and chemical integrity during experimental setup.

Emergency Response

ScenarioImmediate ActionMedical/Safety Rationale
Eye Contact Rinse cautiously with water for 15+ mins.[3][4] Remove contacts.Boronic acids are acidic; immediate dilution prevents corneal etching.
Skin Contact Wash with soap and water.[3] Remove contaminated clothing.[3]Lipophilic nature allows skin penetration; soap emulsifies the compound for removal.
Inhalation Move to fresh air.[3] If breathing is difficult, give oxygen.Dust can cause bronchospasm; fresh air reduces mucosal irritation.
Fire Use Water spray, Alcohol-resistant foam, Dry chemical, or CO₂.Do not use high-pressure water jets which may scatter the dust. Burning produces Boron oxides (toxic fume).

Ecological & Disposal Considerations

  • Ecotoxicity: Boron compounds can be phytotoxic in high concentrations. Do not allow to enter drains or water courses.

  • Disposal:

    • Solid State: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Boron oxides).

    • Aqueous Waste: If mixed with Palladium catalysts, segregate into "Heavy Metal Aqueous Waste" streams.

References

  • PubChem. (n.d.). Compound Summary: (3-Methoxy-4-methylphenyl)boronic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for MOM group stability and formaldehyde release mechanisms).
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Reference for Boronic acid equilibrium and stability).

Sources

The Strategic Role of the Methoxymethyl (MOM) Group in 4-Methylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, 4-methylphenylboronic acid derivatives are indispensable building blocks for constructing complex biaryl scaffolds via Suzuki-Miyaura cross-coupling[1]. However, when these boronic acids contain unprotected hydroxyl groups, synthetic utility is severely bottlenecked. Free phenols can poison palladium catalysts, undergo undesired competitive etherification, or interfere with organometallic precursor synthesis.

The methoxymethyl (MOM) ether has emerged as the premier protecting group to circumvent these issues. This whitepaper details the causality behind selecting the MOM group, its dual role as a protective shield and a Directed Metalation Group (DMG), and provides self-validating experimental protocols for synthesizing and utilizing MOM-protected 4-methylphenylboronic acids.

Chemical Rationale: Causality Behind the MOM Group

The selection of a protecting group in organoboron chemistry is dictated by the principle of orthogonality. The MOM group is an acetal, rendering it highly stable to strong bases and nucleophiles, yet uniquely susceptible to mild acidic cleavage[2].

The Complex-Induced Proximity Effect (CIPE)

Beyond mere protection, the MOM group actively dictates regiochemistry during the synthesis of the boronic acid itself. Directed ortho-Metalation (DoM) is a powerful technique for functionalizing aromatic rings[3]. The MOM group acts as a potent DMG. The Lewis basic oxygen atoms of the MOM acetal coordinate the Lewis acidic lithium cation of an alkyllithium reagent. This coordination establishes a Complex-Induced Proximity Effect (CIPE), directing deprotonation exclusively to the ortho position relative to the MOM ether[4]. For a substrate like 4-methylphenol, this allows for precise, regioselective borylation at the 2-position without competitive metalation at the benzylic methyl group.

G A 4-Methylphenol B MOM Protection (MOM-Cl, Base) A->B C MOM-Ether (DMG Active) B->C D Directed ortho-Metalation (n-BuLi, TMEDA) C->D E Lithiated Intermediate D->E F Borylation (B(OiPr)3, then H+) E->F G MOM-Protected Boronic Acid F->G

Workflow for DoM and borylation of MOM-protected phenols.

Mechanistic Insights: Suzuki-Miyaura Synergy

During Suzuki-Miyaura cross-coupling, the boronic acid must undergo transmetalation with a palladium(II) intermediate. The MOM group ensures that the electron-rich phenol does not coordinate to the palladium center, which would otherwise stall the catalytic cycle[5]. Because the MOM group is entirely stable to the aqueous basic conditions (e.g., K₂CO₃ in dioxane/H₂O) required to activate the boronic acid, the coupling proceeds with high turnover frequencies.

G Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA Aryl Halide TM Transmetalation (MOM-Ar-B(OH)2) OA->TM Base RE Reductive Elimination TM->RE RE->Pd0 Prod Biaryl Product RE->Prod

Suzuki-Miyaura catalytic cycle utilizing MOM-protected boronic acids.

Quantitative Data & Comparative Analysis

To justify the selection of the MOM group over other common protecting groups, we must evaluate their performance across the three critical phases of this workflow: DoM stability, Suzuki coupling stability, and deprotection orthogonality.

Table 1: Comparative Analysis of Protecting Groups for 4-Methylphenylboronic Acid Synthesis

Protecting GroupStability to n-BuLi (DoM)DMG Directing AbilityStability to Suzuki BaseDeprotection Conditions
MOM (Acetal) Excellent Strong Excellent Mild Acid (HCl/MeOH)
Benzyl (Ether) Moderate (prone to metalation)WeakExcellentHydrogenation (Pd/C)
TBS (Silyl) Poor (silyl migration)NoneModerateFluoride (TBAF)
Acetyl (Ester) Incompatible (nucleophilic attack)NonePoor (hydrolyzes in base)Base (K₂CO₃/MeOH)

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validating visual or chemical cues to ensure reproducibility.

Protocol 1: Synthesis of 2-(Methoxymethoxy)-4-methylphenylboronic acid via DoM

Objective: Convert 4-methylphenol to a DoM-ready precursor, followed by regioselective borylation.

  • Deprotonation & Protection: Dissolve 4-methylphenol (1.0 equiv) in anhydrous THF at 0 °C. Add NaH (1.2 equiv) portion-wise.

    • Causality & Validation: NaH is a non-nucleophilic base that irreversibly deprotonates the phenol. The evolution of H₂ gas serves as a visual self-validation of active reagent. Complete deprotonation prevents competitive C-alkylation. Add MOM-Cl (1.1 equiv) dropwise and stir for 2 hours.

  • Directed ortho-Metalation (DoM): Isolate the resulting MOM-ether and dissolve in anhydrous THF. Cool to -78 °C. Add TMEDA (1.1 equiv) followed by n-BuLi (1.1 equiv).

    • Causality: TMEDA is a bidentate amine that breaks down the hexameric n-BuLi aggregates into highly reactive monomers, accelerating reactivity[4]. The MOM group's oxygen lone pairs coordinate the lithium, directing deprotonation exclusively to the ortho position[3].

  • Borylation: After 1 hour of metalation, add triisopropyl borate (B(OiPr)₃) (1.5 equiv) in one rapid portion.

    • Causality: The bulky isopropyl groups prevent over-alkylation (the undesired formation of borinic acids).

  • Quench & Isolation: Quench the reaction mixture with saturated aqueous NH₄Cl.

    • Causality: A mild acidic quench is critical; strong mineral acids would prematurely cleave the acid-sensitive MOM acetal[2]. Extract with EtOAc, dry over MgSO₄, and concentrate to yield the protected boronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling and Orthogonal Deprotection

Objective: Couple the MOM-protected boronic acid with an aryl halide, followed by unmasking the hydroxyl group.

  • Cross-Coupling: Combine the MOM-protected boronic acid (1.2 equiv), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in a degassed 4:1 Dioxane/H₂O mixture. Heat to 90 °C for 12 hours.

    • Causality: The MOM group is highly stable to the basic aqueous conditions of the Suzuki coupling, preventing the hydroxyl from poisoning the Pd catalyst or undergoing undesired etherification[5].

  • Deprotection: Isolate the coupled biaryl product via silica gel chromatography. Dissolve the intermediate in methanol and add 3M aqueous HCl. Stir at 50 °C for 2 hours.

    • Causality & Validation: The acetal linkage of the MOM group is selectively hydrolyzed by acid[2]. The reaction is self-validating: the byproduct, dimethoxymethane, is highly volatile and is easily removed under reduced pressure, driving the equilibrium toward complete deprotection and yielding the pure hydroxylated biaryl scaffold.

References

  • Title: 4-(Methoxymethyl)
  • Source: chemie-brunschwig.
  • Source: baranlab.
  • Source: wikipedia.
  • Source: core.ac.

Sources

A Technical Guide to the NMR Spectral Data of 3-Methoxymethoxy-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 3-Methoxymethoxy-4-methylphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. We will explore the rationale behind spectral assignments and discuss the experimental nuances critical for the accurate characterization of this and similar organoboron compounds.

Introduction: The Role of a Versatile Building Block

3-Methoxymethoxy-4-methylphenylboronic acid is a valuable synthetic intermediate, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility stems from the presence of a boronic acid moiety, a key functional group for the formation of carbon-carbon bonds, and a substituted aromatic ring that can be incorporated into complex molecular architectures. The methoxymethyl (MOM) group serves as a common protecting group for the phenolic hydroxyl, allowing for selective reactivity at other sites.

Accurate structural verification is paramount to ensure the integrity of subsequent synthetic steps. NMR spectroscopy stands as the most powerful tool for the unambiguous characterization of such molecules in solution. This guide will detail the predicted ¹H and ¹³C NMR spectra, explain the rationale for signal assignment, and discuss practical considerations for data acquisition and interpretation.

Physicochemical Properties & Structure

A summary of the key properties for 3-Methoxymethoxy-4-methylphenylboronic acid is presented below.

PropertyValue
IUPAC Name (3-(Methoxymethoxy)-4-methylphenyl)boronic acid
Molecular Formula C₉H₁₃BO₄
Molecular Weight 196.01 g/mol
Parent CAS Number 917757-15-4 (for the unprotected phenol)[1]

The molecular structure, with a numbering scheme for NMR assignment, is illustrated below.

G cluster_ring cluster_mom C1 C1 C2 C2 C1->C2 B B(OH)₂ C1->B C3 C3 C2->C3 H2 H₂ C4 C4 C3->C4 O3 O C3->O3 C5 C5 C4->C5 C4_Me C₈H₃ C4->C4_Me C6 C6 C5->C6 H5 H₅ C6->C1 H6 H₆ C7 C₇H₂ O3->C7 O_mom O C7->O_mom C9 C₉H₃ O_mom->C9

Caption: Molecular structure of 3-Methoxymethoxy-4-methylphenylboronic acid with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality NMR data for boronic acids requires careful consideration of the experimental setup.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for boronic acids due to its excellent solvating power for polar compounds and its ability to slow the chemical exchange of the acidic B(OH)₂ protons, sometimes allowing for their observation.

  • Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

  • Data Acquisition: A standard proton experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of at least 3 seconds.

Spectral Analysis and Interpretation (Predicted)

The predicted ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, methoxymethyl (MOM), methyl, and boronic acid protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
B(OH)₂7.9 - 8.2 (broad)s-2H
H-27.45 - 7.55d~2.01H
H-67.35 - 7.45dd~8.0, 2.01H
H-57.15 - 7.25d~8.01H
O-CH₂ -O (C₇-H)5.15 - 5.25s-2H
O-CH₃ (C₉-H)3.40 - 3.50s-3H
Ar-CH₃ (C₈-H)2.15 - 2.25s-3H

Causality Behind Assignments:

  • Aromatic Protons (H-2, H-5, H-6): The substitution pattern dictates a predictable splitting pattern.

    • H-2 is ortho to the boronic acid group and meta to the MOM ether. It is expected to appear as a doublet due to coupling with H-6.

    • H-6 is ortho to both the boronic acid and the methyl group. It will show coupling to both H-5 (ortho, J ≈ 8.0 Hz) and H-2 (meta, J ≈ 2.0 Hz), resulting in a doublet of doublets.

    • H-5 is ortho to the methyl group and meta to the boronic acid. It will appear as a doublet due to coupling with H-6.

  • Methoxymethyl (MOM) Protons (C₇-H₂, C₉-H₃): The MOM group gives rise to two characteristic singlets. The methylene protons (-O-CH₂-O-) typically resonate between 5.1 and 5.3 ppm, while the methoxy protons (-O-CH₃) appear further upfield, around 3.4-3.5 ppm[2][3].

  • Methyl Protons (C₈-H₃): The methyl group attached to the aromatic ring is a singlet and is expected in the typical aromatic methyl region.

  • Boronic Acid Protons (B(OH)₂): These protons are acidic and undergo chemical exchange with residual water in the solvent. This leads to a broad singlet, the position of which is highly dependent on concentration, temperature, and water content[4].

Predicted ¹³C NMR Spectral Data

Experimental Protocol

A standard proton-decoupled ¹³C NMR experiment is used. A sufficient number of scans (typically >1024) is required due to the lower natural abundance of the ¹³C isotope. The spectral width should be set to encompass the range of 0-200 ppm.

Spectral Analysis and Interpretation (Predicted)

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3155 - 158
C-4138 - 141
C-6132 - 135
C-1130 - 133 (broad)
C-2128 - 131
C-5115 - 118
O-C H₂-O (C₇)94 - 96
O-C H₃ (C₉)55 - 57
Ar-C H₃ (C₈)15 - 17

Causality Behind Assignments:

  • Aromatic Carbons (C1-C6):

    • C-3: The carbon bearing the MOM ether will be the most downfield aromatic signal due to the strong deshielding effect of the attached oxygen.

    • C-1: The carbon attached to the boron atom (ipso-carbon) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is typically around 130-135 ppm but can be difficult to resolve[5].

    • The remaining aromatic carbons are assigned based on established substituent chemical shift effects.

  • Methoxymethyl (MOM) Carbons (C₇, C₉): These carbons have highly characteristic chemical shifts. The acetal carbon (C₇) is found significantly downfield at ~95 ppm, while the methoxy carbon (C₉) is typically observed around 56 ppm[2][6].

  • Methyl Carbon (C₈): The methyl carbon attached to the aromatic ring will appear at the upfield end of the spectrum, typically between 15 and 20 ppm.

Advanced 2D NMR for Structural Verification

While 1D NMR provides substantial information, 2D NMR experiments are essential for unambiguous assignment and structural confirmation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the coupling relationships between adjacent aromatic protons, clearly showing the correlation between H-5 and H-6, and the weaker meta-coupling between H-6 and H-2.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of C-2, C-5, C-6, C-7, C-8, and C-9.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away.

The following diagram illustrates the key expected HMBC correlations that would validate the structure.

G H2 H-2 C1 C-1 H2->C1 C4 C-4 H2->C4 C6 C-6 H2->C6 H5 H-5 H5->C1 C3 C-3 H5->C3 H5->C4 C8 C-8 H5->C8 H6 H-6 H6->C1 C2 C-2 H6->C2 H6->C4 H7 H-7 H7->C3 C9 C-9 H7->C9 H8 H-8 H8->C3 H8->C4 C5 C-5 H8->C5 H9 H-9 C7 C-7 H9->C7

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Challenges & Troubleshooting

Boroxine Formation

A primary challenge in the characterization of boronic acids is their propensity to form cyclic anhydrides known as boroxines, especially upon standing or during concentration.

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

The presence of boroxine will result in a second set of signals in both ¹H and ¹³C NMR spectra, complicating analysis. To minimize boroxine formation, samples should be analyzed promptly after preparation, and anhydrous solvents should be used where possible. The equilibrium can often be shifted back to the boronic acid by adding a small amount of water.

¹¹B NMR Spectroscopy

For a more direct probe of the boron environment, ¹¹B NMR spectroscopy can be employed. The sp²-hybridized boron of a boronic acid typically gives a broad signal in the range of δ 28-34 ppm, while the sp³-hybridized boron of a boronate ester or a boroxine appears further upfield[4][7]. This technique can be invaluable for studying equilibria and confirming the state of the boron species in solution[8].

Conclusion

The NMR spectral data of 3-Methoxymethoxy-4-methylphenylboronic acid can be reliably predicted based on fundamental principles and data from analogous compounds. The key spectral signatures include a characteristic three-proton system in the aromatic region, two distinct singlets for the MOM protecting group, and a singlet for the aryl-methyl group. The broad, exchangeable protons of the boronic acid moiety are also a key feature. For definitive structural proof, a suite of 2D NMR experiments (COSY, HSQC, and HMBC) is indispensable. Awareness of potential complications, such as boroxine formation, is crucial for accurate interpretation and ensures the high fidelity of this versatile synthetic building block.

References

  • ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available at: [Link]

  • Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • Klüfers, P., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research. Available at: [Link]

  • Moore, B. S., et al. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. ACS Publications. Available at: [Link]

  • Napolitano, J. G., et al. (2025). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. Organic Letters. Available at: [Link]

  • Chen, Y.-T., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

  • Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

  • Antenucci, A., et al. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Available at: [Link]

  • Kocienski, P. J. Protecting Groups. Thieme.
  • Gajda, M., et al. (2018). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Prakash, G. K. S., et al. Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions. PNAS. Available at: [Link]

  • Oikawa, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available at: [Link]

  • PubChem. (3-Methoxy-4-methylphenyl)boronic acid. Available at: [Link]

  • Organic Chemistry Portal. MOM Ethers. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Biaryl Compounds using MOM-Protected Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of biaryl phenols is a cornerstone in the development of pharmacophores, liquid crystals, and natural products.[1] However, the direct Suzuki-Miyaura coupling of free hydroxyphenylboronic acids is often plagued by catalyst poisoning, low solubility, and competitive protodeboronation.

This guide details a robust protocol using Methoxymethyl (MOM) ether protection to mask the phenolic moiety during palladium-catalyzed coupling. The MOM group offers a unique strategic advantage: it is stable under the basic conditions of the Suzuki cycle yet readily cleaved under mild acidic conditions, delivering high yields of the target biaryl phenols.

Strategic Rationale: Why MOM Protection?

The Challenge of Free Phenols

Direct coupling of free phenolic boronic acids presents three mechanistic hurdles:

  • Catalyst Poisoning: Phenoxides generated by the basic conditions required for transmetalation can coordinate tightly to electrophilic Pd(II) species, arresting the catalytic cycle.

  • Electronic Deactivation: The electron-rich nature of the phenoxide anion increases the propensity for protodeboronation, a major side reaction that consumes the boronic acid.

  • Solubility Issues: Free polyphenols often exhibit poor solubility in non-polar organic solvents (e.g., toluene) favored for high-turnover coupling.

The MOM Solution

The Methoxymethyl (MOM) group (


) serves as an ideal mask:
  • Orthogonality: It is stable to the bases (carbonates, phosphates) and nucleophiles used in cross-coupling.

  • Electronic Modulation: It converts the strongly donating phenoxide (

    
    ) into a moderately donating ether (
    
    
    
    ), stabilizing the C-B bond against protodeboronation.
  • Deprotection Efficiency: Post-coupling removal is quantitative using mild acid, avoiding harsh conditions that could isomerize the biaryl axis or degrade other functional groups.

Workflow Visualization

The following diagram outlines the logical flow from starting material selection through coupling and final deprotection.

MOM_Suzuki_Workflow Start Start: Hydroxyphenyl Boronic Acid Protect Step 1: MOM Protection (MOMCl, DIPEA, DCM) Start->Protect Mask Phenol Intermediate MOM-Protected Boronic Acid Protect->Intermediate Isolation Couple Step 2: Suzuki Coupling (Pd Cat., Base, Ar-X) Intermediate->Couple Cross-Coupling Biaryl_MOM Intermediate: Biaryl MOM Ether Couple->Biaryl_MOM C-C Bond Formation Deprotect Step 3: Deprotection (HCl/MeOH or TFA/DCM) Biaryl_MOM->Deprotect Acid Hydrolysis Final Final Product: Biaryl Phenol Deprotect->Final Yield Target

Figure 1: Strategic workflow for the synthesis of biaryl phenols via MOM-protected intermediates.

Detailed Experimental Protocols

Step 1: Handling MOM-Protected Boronic Acids

Note: While many MOM-protected boronic acids (e.g., 4-(methoxymethoxy)phenylboronic acid) are commercially available, they can be synthesized from the corresponding phenolic boronic ester using MOMCl and DIPEA in DCM.

Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen. All manipulations involving MOMCl must be performed in a well-ventilated fume hood with appropriate PPE.

Step 2: Suzuki-Miyaura Coupling Protocol

This protocol is optimized for coupling 4-(methoxymethoxy)phenylboronic acid with aryl bromides.

Reagents:

  • MOM-protected boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Procedure:

  • Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), MOM-Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME (4 mL) and 2.0 M aqueous

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion by TLC or LC-MS.

    • Checkpoint: The MOM group is stable; look for the disappearance of the aryl halide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The MOM-protected biaryl is typically less polar than the free phenol product.

Step 3: Deprotection (MOM Cleavage)

Two methods are provided based on substrate sensitivity.

Method A: Standard Acidic Hydrolysis (Robust Substrates)

  • Dissolve the MOM-biaryl intermediate in MeOH (0.1 M).

  • Add 6M HCl (10 equiv) or concentrated HCl (catalytic drops if heating).

  • Stir at 50 °C for 1–3 hours.

  • Observation: The reaction is clean; the byproduct is formaldehyde (volatile) and methanol.

  • Concentrate and purify if necessary.

Method B: Mild Cleavage (Acid-Sensitive Substrates)

  • Dissolve the substrate in dry DCM at 0 °C.

  • Add Trifluoroacetic acid (TFA) (10–20% v/v).

  • Stir at 0 °C to RT for 1 hour.

  • Quench with saturated

    
    .[2]
    

Case Study Analysis

Target: Synthesis of 4'-methoxy-[1,1'-biphenyl]-4-ol (Biaryl Phenol) Reference: Natural Product Reports [1] and Benchchem Application Notes [2].

In the total synthesis of isoflavonoids, the coupling of 4-(methoxymethoxy)phenylboronic acid with an aryl iodide was utilized to construct the biaryl core.

ParameterCondition / Result
Coupling Partner 4-iodo-aryl species
Boronic Species 4-(methoxymethoxy)phenylboronic acid
Catalyst System

,

, Dioxane/Water
Yield (Step 1) 84% (MOM-protected biaryl)
Deprotection 3M HCl in MeOH, reflux
Final Yield 92% (Free phenol)

Insight: The use of the MOM group prevented the formation of palladium-phenoxide aggregates, which are known to reduce turnover numbers (TON) in this specific catalytic cycle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protodeboronation Boronic acid instability in hot aqueous base.Switch to anhydrous conditions:

in Dioxane or use a milder base like

.
Homocoupling Oxidative coupling of boronic acids.[3]Ensure rigorous degassing of solvents. Reduce catalyst loading or switch to

/ SPhos.
Incomplete Deprotection Steric hindrance around the MOM group.Increase temperature to reflux (Method A) or use

in DCM at -78 °C (if no other Lewis-acid sensitive groups exist).
Low Yield (Coupling) Catalyst poisoning by impurities.Recrystallize the MOM-boronic acid before use. Ensure the MOM protection step removed all free phenol.

References

  • Total synthesis of isoflavonoids . Natural Product Reports, 2025.

  • Suzuki-Miyaura Coupling of 1-Bromo-2-((methoxymethoxy)methyl)benzene . Benchchem Application Note.

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers . National Institutes of Health (PMC).

  • MOM Protecting Group: Mechanism & Procedures . Total Synthesis.

Sources

Strategic MOM Deprotection Following Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The Methoxymethyl (MOM) ether is a cornerstone protecting group in biaryl synthesis due to its robust orthogonality. It remains inert under the basic, palladium-catalyzed conditions of the Suzuki-Miyaura coupling (


, elevated temperatures), yet can be cleaved under specific acidic conditions to reveal the free phenol or alcohol.

However, the transition from a hydrophobic, Pd-rich reaction mixture to a deprotection environment presents three specific challenges often overlooked in standard textbooks:

  • Biaryl Solubility: The coupled product is often significantly more lipophilic than the starting materials, rendering standard methanolic deprotection conditions ineffective due to precipitation.

  • Chemosensitivity: Biaryls with electron-rich rings are susceptible to electrophilic aromatic substitution or acid-catalyzed rearrangement during harsh deprotection.

  • Palladium Trapping: Free phenols generated in situ are excellent ligands for residual Palladium (Pd), leading to colored impurities that are difficult to purge.

This guide details three validated protocols ranging from robust acidic hydrolysis to mild, neutral cleavage, ensuring high yields and purity.

Decision Matrix: Selecting the Right Protocol

Do not default to concentrated HCl. Analyze your substrate using the logic flow below to prevent decomposition.

MOM_Selection_Strategy Start START: Analyzed Coupled Biaryl Product AcidSensitive Contains Acid-Labile Groups? (Boc, Acetals, Silyl ethers) Start->AcidSensitive Solubility Is Product Soluble in MeOH? AcidSensitive->Solubility NO LewisSensitive Lewis Acid Sensitive? AcidSensitive->LewisSensitive YES MethodA METHOD A: Standard Acidic (HCl/MeOH/THF) Solubility->MethodA YES Solubility->MethodA NO (Add THF co-solvent) MethodB METHOD B: Neutral/Mild (CBr4 / i-PrOH) LewisSensitive->MethodB YES (Neutral) MethodC METHOD C: Anhydrous Lewis Acid (TMSBr / DCM) LewisSensitive->MethodC NO (Anhydrous)

Figure 1: Decision tree for selecting MOM deprotection conditions based on substrate functionality and solubility.

Detailed Protocols

Method A: Modified Standard Acidic Hydrolysis (HCl/MeOH/THF)

Best For: Robust substrates, scale-up, and cost-efficiency. Mechanism: Specific acid catalysis forming an oxocarbenium ion intermediate.

The Solubility Modification: Standard protocols use HCl in MeOH. However, biaryl MOM ethers often precipitate in pure MeOH, stalling the reaction. We introduce THF to maintain homogeneity.

Protocol:

  • Dissolution: Dissolve the crude Suzuki product (1.0 equiv) in THF (

    
    ).
    
  • Dilution: Add Methanol (

    
    ). The final solvent ratio should be 1:1 THF:MeOH.
    
  • Acidification: Add concentrated HCl (

    
    , 5–10 equiv) dropwise.
    
    • Note: A large excess is required because the oxocarbenium equilibrium is unfavorable.

  • Heating: Heat to

    
     for 2–4 hours. Monitor by TLC/LCMS.
    
    • Endpoint: Look for the disappearance of the MOM signal (

      
       ppm and 
      
      
      
      ppm in
      
      
      NMR).
  • Workup (Crucial for Pd Removal):

    • Cool to room temperature.[1][2]

    • Neutralize with sat.[3][4]

      
      .
      
    • Pd Scavenging Step: Add a thiol-based scavenger (e.g., SiliaMetS® Thiol) at this stage if the product is colored. Stir for 30 mins.

    • Extract with EtOAc.

Method B: The Vedejs Protocol (CBr / -PrOH)

Best For: Acid-sensitive substrates (e.g., presence of Boc groups, silyl ethers) and "greasy" lipophilic biaryls. Mechanism: In situ generation of HBr in low concentrations via solvolysis of CBr


, acting as a "smart" acid source.

Protocol:

  • Setup: Dissolve the MOM ether (1.0 equiv) in isopropyl alcohol (

    
    -PrOH) (
    
    
    
    ).
    • Note:

      
      -PrOH is essential; it acts as the nucleophile to trap the formaldehyde equivalent.
      
  • Reagent: Add Carbon Tetrabromide (

    
    , 0.1 to 0.5 equiv). This is catalytic.[1][2][3][5]
    
  • Activation: Reflux (

    
    ) for 1–3 hours.
    
    • Observation: The reaction mixture typically remains colorless to light yellow.

  • Workup:

    • Cool to RT.

    • Evaporate volatiles directly (rotary evaporator).

    • The residue is often pure enough for chromatography without aqueous extraction.

Method C: Lewis Acid Cleavage (TMSBr)

Best For: Highly acid-sensitive molecules, low-temperature requirements, and anhydrous conditions. Mechanism: Silicon-assisted ether cleavage. The Silicon "philicity" for oxygen drives the formation of a silyl ether intermediate, which is then hydrolyzed.

Protocol:

  • Conditions: Flame-dry glassware. Under Nitrogen/Argon.

  • Solvent: Dissolve substrate in anhydrous DCM (

    
    ). Cool to 
    
    
    
    .
  • Addition: Add Trimethylsilyl Bromide (TMSBr, 3.0 equiv) dropwise.

    • Caution: Fuming reagent.

  • Execution: Stir at

    
     for 1 hour, then warm to RT.
    
  • Quench: Pour into a rapidly stirring mixture of sat.

    
     and ice.
    
    • Chemistry: This hydrolysis step cleaves the intermediate silyl ether to the phenol.

Mechanistic Insight: Why Method C Works on Aromatics

Unlike aliphatic MOM ethers, aromatic MOM ethers (biaryls) processed with silyl reagents often pass through a stable silyl-ether intermediate before hydrolysis.

TMSBr_Mechanism SM Ar-O-CH2-OMe (MOM Ether) Complex Coordination [Ar-O(TMS)-CH2-OMe]+ Br- SM->Complex + TMSBr Intermed Ar-O-TMS (Silyl Ether) + MeO-CH2-Br Complex->Intermed - MeOCH2Br Product Ar-OH (Free Phenol) Intermed->Product + H2O / Workup

Figure 2: Mechanistic pathway of TMSBr mediated deprotection. Note that water is required in the workup to reveal the phenol.

Comparative Data & Compatibility

FeatureMethod A (HCl/THF)Method B (CBr

/

PrOH)
Method C (TMSBr)
Reagent Cost LowLowHigh
Acid Strength High (pH < 1)Neutral/Mild (In situ HBr)Lewis Acid
Boc Tolerance Poor (Cleaves Boc)Excellent Moderate (Temp dependent)
TBS/TIPS Tolerance PoorGood Poor (Cleaves Silyl)
Reaction Time 2–18 h1–3 h0.5–2 h
Purification Extraction requiredEvaporation often sufficientExtraction required

Troubleshooting & Optimization

Issue: Incomplete Deprotection
  • Cause: The biaryl product has precipitated out of the reaction solution.

  • Fix: Switch to Method A but increase the THF ratio to 2:1 (THF:MeOH) or use 1,4-Dioxane as the solvent.

Issue: "Black" Product after Workup
  • Cause: Palladium form the Suzuki coupling has chelated to the newly formed free phenol/hydroxyl.

  • Fix: Do not rely on column chromatography alone. Perform a wash with 5% Sodium Diethyldithiocarbamate or use a solid-supported scavenger (e.g., QuadraPure™ TU) during the neutralization step of the deprotection.

Issue: Side Reactions (Michael Addition)
  • Context: If your biaryl contains an enone or acrylate.

  • Warning: Methanolic HCl can cause the solvent (MeOH) to add into the Michael acceptor (See Zampanolide synthesis case study).

  • Fix: Use Method B (CBr

    
    )  or replace MeOH with a non-nucleophilic solvent mixture (e.g., Acetone/Water with PPTS).
    

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chem. Rev.1995 , 95, 2457–2483. [Link]

  • Vedejs, E.; Lin, S. "A Method for Mild, Neutral Cleavage of MOM Ethers." J. Org. Chem.1994 , 59, 1602–1603.[7] (Original description of the CBr4/iPrOH method).

  • Hwu, J. R.; Jain, M. L.; Tsay, S. C.; Hakimelahi, G. H. "CBr4-Photoirradiation Protocol for Chemoselective Deprotection." Tetrahedron Lett.[6]1996 , 37, 2035.

  • Fujioka, H. et al. "Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf." Chem. Commun.[6]2010 , 46, 7554-7556. [Link]

Sources

Application Note: Precision Arylation of 3-Methoxymethoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide details the optimized protocols for the Palladium-catalyzed arylation (Suzuki-Miyaura coupling) of 3-Methoxymethoxy-4-methylphenylboronic acid . This substrate serves as a critical "masked" phenol building block in the synthesis of biaryl natural products and kinase inhibitors.

While the ortho-methyl group provides necessary steric bulk for biological activity, the electron-rich nature of the ring (conferred by the MOM-ether and methyl group) makes this substrate highly susceptible to protodeboronation . This guide prioritizes reaction conditions that maximize the rate of transmetallation over the rate of hydrolytic deboronation.

Key Chemical Challenges
FeatureImplication for Protocol
Electron-Rich Ring Increases nucleophilicity but significantly heightens risk of protodeboronation (C-B bond cleavage).
MOM Protection Stable to basic Suzuki conditions; labile to acidic workups. Requires buffered quench.
Steric Profile C2/C6 positions are unsubstituted, allowing facile transmetallation, but the C4-Methyl exerts remote electronic effects.

Mechanistic Insight & Catalyst Selection

To achieve high yields (>85%), the catalytic cycle must be tuned to favor the reductive elimination of the biaryl product over the protolytic cleavage of the boronic acid.

The Protodeboronation Trap

Electron-rich boronic acids form "ate" complexes (boronates) rapidly in base. However, these boronates can undergo ipso-protonation by water or alcohols, releasing the boronic acid moiety as boric acid and the arene as a byproduct (3-methoxymethoxytoluene).

Prevention Strategy:

  • High Catalyst Activity: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the oxidative addition and transmetallation steps.

  • Phase Transfer: Utilize biphasic systems (Toluene/Water) to keep the boronic acid in the organic phase until the moment of reaction.

  • Anhydrous Bases: For highly sensitive substrates, switch to anhydrous bases (K3PO4) in dry solvents (Dioxane).

Catalytic Cycle Visualization

The following diagram illustrates the competitive pathways between productive coupling and destructive deboronation.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Base + Boronic Acid Boronate Boronate Formation (Ar'-B(OH)3)- Boronate->TransMet Productive Path Deboron Protodeboronation (Byproduct Formation) Boronate->Deboron H2O / Slow Catalyst RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical branch point at the Boronate complex. Fast transmetallation is required to outcompete protodeboronation.

Experimental Protocols

Protocol A: Standard High-Throughput Conditions

Best for: Initial screening, aryl bromides, and robust substrates.

Reagents:

  • Substrate: 3-Methoxymethoxy-4-methylphenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (Degassed)

Procedure:

  • Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl2 (0.03 mmol).

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed 1,4-Dioxane (4 mL) and 2.0 M K2CO3 (1.5 mL).

  • Seal and heat to 90°C for 4-16 hours.

  • QC Check: Monitor by HPLC. If deboronation >10%, switch to Protocol B.

Protocol B: "Buchwald" Conditions for Hindered/Challenging Electrophiles

Best for: Aryl chlorides, sterically hindered partners, or substrates prone to rapid deboronation.

Rationale: The XPhos ligand creates a highly active catalyst that couples the substrate faster than water can hydrolyze the C-B bond.

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K3PO4 (Tribasic Potassium Phosphate, 0.5 M aqueous, 3.0 equiv)

  • Solvent: THF / Water (10:1)

Procedure:

  • Dissolve Aryl Chloride (1.0 equiv) and Boronic Acid (1.3 equiv) in THF.

  • Add XPhos Pd G2 precatalyst.

  • Add the aqueous K3PO4 solution.

  • Stir vigorously at 40-60°C . (Note the lower temperature preserves the catalyst and substrate).

  • Reaction is typically complete within 1-2 hours.

Workup & Palladium Scavenging (Critical)

For pharmaceutical applications, residual Pd must be <10 ppm.[1] The MOM group is acid-sensitive; therefore, acidic washes (e.g., 1M HCl) must be avoided during the initial workup.

Scavenging Workflow

Workup Rxn Crude Reaction Mixture PhaseSep Phase Separation (EtOAc/Water) Rxn->PhaseSep Scavenge Add Si-TMT (Silica-bound Trimercaptotriazine) PhaseSep->Scavenge Org Layer Filter Filtration (0.45 µm) Scavenge->Filter Stir 2h @ 50°C Concentrate Concentrate & Crystallize Filter->Concentrate

Figure 2: Optimized workflow for Palladium removal using functionalized silica scavengers.

Detailed Scavenging Steps:

  • Partition: Dilute reaction with Ethyl Acetate. Wash with 5% NaHCO3 (Do not use acid). Separate organic layer.[2]

  • Scavenge: Add SiliaMetS® Thiol or Si-TMT (0.5 eq relative to Pd loading).

  • Incubate: Stir at 50°C for 2 hours.

  • Filter: Pass through a Celite/pad or 0.45 µm filter to remove the scavenger resin.

  • Analysis: Test aliquot via ICP-MS. Target: <20 ppm.

Analytical Specifications

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm and 280 nm.

Retention Time Markers (Approximate):

  • t = 2.5 min: Boric Acid (degradation product - usually void volume).

  • t = 4.2 min: Protodeboronated Arene (3-methoxymethoxytoluene).

  • t = 5.8 min: Target Boronic Acid (Broad peak due to boroxine equilibrium).

  • t = 7.5 min: Biaryl Product.

NMR Validation (1H NMR, 400 MHz, CDCl3)
  • MOM Group: Look for the characteristic singlet at ~3.45 ppm (OCH3) and singlet at ~5.20 ppm (OCH2O).

  • Methyl Group: Singlet at ~2.2-2.3 ppm.

  • Boronic Acid: Broad singlet (OH) often invisible or variable depending on water content; best confirmed by disappearance of B-OH in product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7, 34959-34962.[3]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Biotage Application Note. (2023). How to Remove Palladium in three easy steps.

Sources

Application Note: Overcoming Steric Hindrance in Methylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Optimization for Sterically Hindered Methylphenylboronic Acids Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Medicinal Chemists

Executive Summary

The Suzuki-Miyaura cross-coupling of sterically hindered methylphenylboronic acids (e.g., o-tolyl, 2,6-dimethylphenyl) presents a distinct challenge in medicinal chemistry. The primary failure mode is not catalyst deactivation, but rather protodeboronation —the hydrolytic cleavage of the C–B bond before the cross-coupling event can occur.

This guide details the mechanistic bottlenecks specific to methylated boronic acids and provides a validated optimization workflow. We prioritize the use of dialkylbiaryl phosphine ligands (Buchwald ligands) and specific base/solvent architectures to accelerate transmetalation while suppressing deboronation.

Mechanistic Insight: The "Race Against Time"

To optimize these reactions, one must understand the kinetic competition occurring in the flask.

The Steric Bottleneck

In standard Suzuki couplings, transmetalation is often the rate-determining step (RDS). For sterically hindered substrates (like 2,6-dimethylphenylboronic acid), the bulky ortho-methyl groups physically obstruct the approach of the boronate species to the palladium(II) center.

The Protodeboronation Trap

While the boronate waits to transmetalate, it is vulnerable. The base required to activate the boronic acid (forming the boronate Ar-B(OH)3-) also catalyzes its destruction.

  • Mechanism: Hydroxide or water attacks the Lewis-acidic boron. In di-ortho-substituted systems, steric strain relief accelerates the cleavage of the C–B bond, releasing the arene (Ar-H) and boric acid.

  • The Paradox: You need base to activate the coupling, but that same base destroys your starting material.

Diagram 1: Kinetic Competition in Hindered Systems

The following diagram illustrates the divergent pathways. Success depends on making


.

G Start Boronic Acid (Ar-B(OH)2) Boronate Activated Boronate [Ar-B(OH)3]- Start->Boronate + Base Base Base Activation (OH- / H2O) Base->Boronate Transmetalation Transmetalation (Sterically Sensitive) Boronate->Transmetalation Desired Pathway (Requires Bulky Ligand) Deboronation Protodeboronation (Side Reaction) Boronate->Deboronation Steric Strain Relief Pd_OA Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_OA->Transmetalation Product Biaryl Product (Ar-Ar') Transmetalation->Product Reductive Elimination Waste Waste Product (Ar-H) Deboronation->Waste Irreversible Loss

Figure 1: The Kinetic Fork. Optimization aims to accelerate the Green pathway (Transmetalation) before the Red pathway (Protodeboronation) consumes the substrate.

Optimization Strategy: The Three Pillars

A. Ligand Selection: The "Buchwald" Advantage

Standard ligands like


 or even 

are insufficient for di-ortho-substituted methylphenylboronic acids. You require ligands that are:
  • Electron-rich: To facilitate oxidative addition of the halide partner.

  • Bulky: To force the formation of a monoligated Pd(0) species (

    
    ), which creates an open coordination site necessary for the bulky boronic acid to approach.
    

Recommended Ligands:

  • SPhos: The "Gold Standard" for stability and general hindered coupling.

  • XPhos: Excellent for aryl chlorides and heteroaryl systems.[1]

  • RuPhos: Preferred if the coupling partner is an electron-poor aryl halide.

B. Base & Solvent Architecture
  • The Solvent: Use a biphasic system (Toluene/Water) or Dioxane/Water. The water is necessary for the solubility of inorganic bases, but excessive water promotes deboronation.

  • The Base: Potassium Phosphate (

    
    ) is superior to Carbonates (
    
    
    
    ) for hindered substrates. The buffering capacity of phosphate helps maintain a pH that supports transmetalation without driving rapid deboronation.
C. Concentration Control

High concentrations of boronic acid lead to higher local pH and aggregation. Running dilute (0.1 M - 0.2 M) or adding the boronic acid slowly (via syringe pump) can mitigate side reactions.

Experimental Protocols

Protocol 1: Microscale High-Throughput Screen (HTS)

Use this protocol to identify the best ligand/base combination for a new NCE (New Chemical Entity).

Scale: 50 µmol | Vessel: 1 mL shell vials or 96-well block

  • Stock Solutions: Prepare 0.1 M stock solutions of the Aryl Halide and Boronic Acid in Toluene or Dioxane.

  • Catalyst Loading: Prepare a stock solution of Pd(OAc)₂ and Ligand (1:2 ratio) in the solvent. Pre-stir for 5 mins to form the active complex.

    • Ligand A: SPhos[1][2][3][4][5][6]

    • Ligand B: XPhos[1][2][3][4][5]

    • Ligand C: P(tBu)₃ (as HBF₄ salt)

  • Dispensing:

    • Add 500 µL Aryl Halide stock (50 µmol).

    • Add 750 µL Boronic Acid stock (75 µmol, 1.5 equiv).

    • Add Catalyst stock (2.5 µmol Pd, 5 mol%).

  • Base Addition: Add solid base directly to vials (100 µmol, 2 equiv).

    • Base A:

      
       (finely ground) + 50 µL 
      
      
      
      .
    • Base B:

      
       (anhydrous) - Note: Use for extremely acid-sensitive substrates.
      
  • Reaction: Seal and heat to 100°C for 12 hours.

  • Analysis: Filter through a celite/silica plug, elute with EtOAc, and analyze via UPLC-MS.

Protocol 2: Optimized Batch Synthesis (Scale-Up)

The "Workhorse" Protocol for 2,6-dimethylphenylboronic acid derivatives.

Target Scale: 1.0 mmol

ReagentEquivalentsAmount
Aryl Bromide/Chloride 1.01.0 mmol
Methylphenylboronic Acid 1.5 - 2.0*1.5 - 2.0 mmol
Pd(OAc)₂ 0.02 (2 mol%)4.5 mg
SPhos 0.04 (4 mol%)16.4 mg
K₃PO₄ (Tribasic) 3.0636 mg
Toluene Solvent4.0 mL
Water Co-Solvent0.4 mL (10% v/v)

*Note: Higher equivalents of boronic acid are used to compensate for inevitable protodeboronation.

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a small vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at room temperature for 10 minutes until the solution turns a rich orange/yellow. Why? This ensures the active L-Pd(0) species is formed before encountering the substrate.

  • Main Vessel Setup: To a 20 mL reaction vial (with a heavy magnetic stir bar), add the Aryl Halide, Boronic Acid, and solid

    
    .
    
  • Solvent Addition: Add the remaining Toluene (3 mL) and the Water (0.4 mL).

  • Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes. Oxygen poisons the electron-rich phosphine ligands.

  • Catalyst Injection: Add the pre-formed catalyst solution via syringe.

  • Reaction: Seal the vessel and heat vigorously at 100°C for 4–16 hours. Vigorous stirring is critical to mix the biphasic layers.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Water (10 mL).[6] Dry organic layer over

    
    , filter, and concentrate.
    

Troubleshooting & Advanced Modifications

If the standard SPhos/Toluene/Water protocol yields <30% product or high amounts of deboronated arene (Ar-H), apply these modifications in order:

Modification A: The "Slow Release" (MIDA Boronates)

If the boronic acid decomposes instantly, switch to a MIDA Boronate ester.

  • Logic: MIDA boronates are stable to the reaction conditions. Under the slow hydrolysis of the reaction (using aqueous base), they release the active boronic acid gradually. This keeps the instantaneous concentration of free acid low, favoring transmetalation over second-order decomposition pathways.

  • Protocol Adjustment: Use 1.5 equiv MIDA boronate,

    
     (7.5 equiv), in Dioxane:H2O (5:1) at 100°C [1].
    
Modification B: Anhydrous Conditions

If water is the enemy, remove it.

  • Reagents: Use CsF (Cesium Fluoride) or

    
     (anhydrous) .
    
  • Solvent: Dry Dioxane or Toluene.

  • Logic: Fluoride acts as the activator for the boron species without the high concentration of aggressive hydroxide ions found in aqueous bases.

Modification C: Copper Co-Catalysis

For extreme sterics, adding CuCl (10-20 mol%) can facilitate a "double transmetalation" (Boron -> Copper -> Palladium), although this is less common for simple methylphenyl substrates.

References

  • Buchwald Ligands (SPhos/XPhos)

    • Title: Universal Catalysts for the Suzuki-Miyaura Coupling...
    • Source: Barder, T. E., et al. J. Am. Chem. Soc.2005, 127, 4685.
    • URL:[Link]

  • Protodeboronation Mechanism

    • Title: Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.[7][8]

    • Source: Cox, P. A., et al. J. Am. Chem. Soc.2010 , 132, 11009. (Also see J. Org.[7][9][10] Chem. 2014).[7][10]

    • URL:[Link]

  • MIDA Boronates (Slow Release Strategy)

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling...
    • Source: Knapp, D. M., et al. J. Am. Chem. Soc.2010, 132, 12048.
    • URL:[Link]

  • General Optimization Guide: Title: Buchwald Phosphine Ligands for Cross Coupling (Sigma-Aldrich/Merck Guide).

Sources

Application Note: Microwave-Assisted Cross-Coupling of 3-Methoxymethoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the high-efficiency utilization of 3-Methoxymethoxy-4-methylphenylboronic acid (CAS: 917757-15-4) in microwave-assisted Suzuki-Miyaura cross-coupling reactions.

The 3-methoxymethoxy (MOM) group serves as a robust "mask" for the phenolic hydroxyl, preventing catalyst poisoning and side reactions during palladium-catalyzed cycles. While traditional thermal heating requires hours to effect coupling with sterically demanding or electron-rich heteroaryl halides, microwave irradiation accelerates this process to minutes. This protocol provides a self-validating workflow for synthesizing biaryl scaffolds—critical pharmacophores in kinase inhibitor discovery—while maintaining the integrity of the acid-sensitive MOM protecting group.

Chemical Context & Strategic Logic

The Reagent Profile[1][2]
  • Compound: 3-Methoxymethoxy-4-methylphenylboronic acid

  • Role: Nucleophilic coupling partner.

  • Structural Features:

    • C1 (Boronic Acid): The reactive center for transmetallation.

    • C3 (MOM Ether): Protects the phenol. Stable to base (Suzuki conditions) but hydrolyzable in acid.

    • C4 (Methyl): Provides mild steric bulk and electron-donating character.

Why Microwave Irradiation?

Conventional heating of boronic acids often leads to protodeboronation (loss of the boron group) before the coupling event, especially with electron-rich rings. Microwave synthesis utilizes dielectric heating , directly coupling energy to the polar solvent/reagents. This results in:

  • Rapid Kinetics: Reaction times reduced from 12h to <20 min.

  • Suppressed Side Reactions: Short thermal exposure minimizes protodeboronation.

  • Solvent Superheating: Access to temperatures significantly above the solvent's atmospheric boiling point.

Strategic Workflow

The following diagram illustrates the pathway from the protected boronic acid to the final deprotected biaryl drug candidate.

G Start Start: 3-MOM-4-Me-Phenylboronic Acid Reaction Microwave Suzuki Coupling (Pd Cat, Base, 110°C, 15 min) Start->Reaction Nucleophile Halide Partner: Heteroaryl Chloride/Bromide Halide->Reaction Electrophile Product Intermediate: MOM-Protected Biaryl Reaction->Product C-C Bond Formation Deprotection Acidic Hydrolysis (HCl/MeOH or TFA) Product->Deprotection Cleavage Final Final Target: Hydroxy-Biaryl Scaffold Deprotection->Final Drug Candidate

Figure 1: Strategic workflow for utilizing 3-Methoxymethoxy-4-methylphenylboronic acid in drug discovery.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki Coupling

Objective: Couple 3-Methoxymethoxy-4-methylphenylboronic acid with a generic Heteroaryl Chloride (Ar-Cl).

Reagents & Equipment:

  • Boronic Acid: 1.2 equivalents (relative to halide).

  • Aryl Halide: 1.0 equivalent (e.g., 4-chloropyridine, chloropyrimidine).

  • Catalyst:

    
     (5 mol%) OR XPhos Pd G2 (2 mol% for difficult chlorides).
    
  • Base:

    
     (aqueous) or 
    
    
    
    (solid, 3.0 equiv).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential for the boronic acid activation mechanism.

  • Vessel: 10 mL Microwave-transparent crimp-sealed vial.

Step-by-Step Methodology:

  • Charge Solids: To a dry 10 mL microwave vial, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 269 mg), and Catalyst (0.05 mmol).

    • Expert Tip: If using XPhos Pd G2, weigh it in air; if using

      
      , weigh quickly or use a glovebox as it is oxygen-sensitive.
      
  • Solvent Addition: Add 4 mL of 1,4-Dioxane.

  • Base Addition: Add 1 mL of degassed

    
     solution.
    
    • Why? The base converts the boronic acid (

      
      ) into the more nucleophilic boronate species (
      
      
      
      ), which is required for the transmetallation step.
  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 2 minutes. Cap the vial immediately with a crimp cap and septum.

    • Validation: Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.

  • Microwave Irradiation: Place in the microwave reactor.

    • Ramp: 2 minutes to reach target temp.

    • Hold: 15 minutes at 110°C .

    • Stirring: High.

    • Power: Dynamic (Max 200W).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via Flash Chromatography (Hexanes/EtOAc).
    
Protocol B: MOM Deprotection (Post-Coupling)

Objective: Remove the MOM group to reveal the active phenol.

  • Dissolve the coupled biaryl product in Methanol (0.1 M concentration).

  • Add 6M HCl (5-10 equivalents) dropwise.

  • Stir at 50°C for 1-2 hours.

    • Note: Microwave can be used here too (80°C for 5 mins), but thermal is usually sufficient and easier to monitor.

  • Neutralize with saturated

    
     and extract.
    

Data Analysis & Optimization

Comparative Efficiency Data

The following table summarizes typical results comparing thermal reflux vs. microwave protocols for this specific class of protected phenols.

ParameterThermal Reflux (Oil Bath)Microwave IrradiationAdvantage
Temperature 100°C (Reflux)120°C (Superheated)Higher kinetic energy
Time 12 - 18 Hours10 - 20 Minutes36x Faster
Yield 65 - 75%85 - 92%Cleaner reaction profile
MOM Stability Risk of hydrolysis over 18h100% Stable (Short exposure)Preserves protecting group
Solvent Toluene/EtOH/WaterDioxane/WaterBetter microwave absorption
Optimization Decision Matrix

If the initial yield is low (<50%), follow this logic to troubleshoot.

Optimization Start Low Yield? CheckSM Is Boronic Acid Consumed? Start->CheckSM Protodeboronation Protodeboronation Detected? CheckSM->Protodeboronation Yes (SM Gone) BaseChange Switch Base to Cs2CO3 or K3PO4 CheckSM->BaseChange No (SM Remains) CatChange Switch Catalyst to XPhos Pd G2 Protodeboronation->CatChange No (Complex Mix) TempChange Lower Temp to 80°C Extend Time Protodeboronation->TempChange Yes (Ar-H formed) SolventChange Switch Solvent to DMF/Water BaseChange->SolventChange Still No Reaction

Figure 2: Troubleshooting logic for optimizing microwave Suzuki couplings.

Safety & Handling

  • MOM Group: The precursor (MOM-Cl) is a carcinogen, but the boronic acid reagent itself is generally non-toxic. However, formaldehyde is generated during the deprotection step; ensure good ventilation.

  • Microwave Vials: Never fill vials more than 75% volume to prevent over-pressurization.

  • Palladium: Dispose of heavy metal waste according to EHS regulations.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview

    • Organic Chemistry Portal.[1] "Suzuki Coupling."[2][3][4][5][6]

    • [Link]

  • MOM Group Stability & Deprotection

    • Greene's Protective Groups in Organic Synthesis.[1] (Via Organic Chemistry Portal).

    • [Link]

  • Microwave-Assisted Synthesis Benefits

    • National Institutes of Health (PMC). "Microwave-Assisted Suzuki Coupling Reactions."
    • [Link]

  • Reagent Data (3-Methoxymethoxy-4-methylphenylboronic acid)

    • PubChem Compound Summary.
    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with MOM-Protected Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering yield bottlenecks in Suzuki-Miyaura cross-couplings involving methoxymethyl (MOM)-protected boronic acids.

While the MOM group is an excellent protecting group for phenols and alcohols due to its stability under the basic conditions of a Suzuki coupling[1], it introduces unique electronic and steric challenges. The electron-donating nature of the MOM-substituted aryl ring accelerates protodeboronation (hydrolytic cleavage of the C–B bond)[2]. Furthermore, the oxygen atoms in the MOM ether can competitively coordinate to the palladium center—especially when positioned ortho to the boronic acid—stalling the critical transmetalation step[3].

This guide provides the mechanistic causality behind these failures, a diagnostic workflow, and a self-validating standard operating procedure (SOP) to guarantee high-yield cross-couplings.

Diagnostic Workflow

TroubleshootingWorkflow A Low Yield: MOM-Boronic Acid B Analyze Crude by LC-MS/NMR A->B C Major Byproduct: Protodeboronation? B->C D Major Issue: Unreacted Halide? B->D E Major Byproduct: Homocoupling? B->E F Optimize Transmetalation: Use SPhos/XPhos, Increase Base C->F G Enhance Oxidative Addition: Check Halide, Use Pd2(dba)3 D->G H Suppress Oxidation: Strict Argon/N2 Degassing E->H

Diagnostic workflow for troubleshooting low-yield Suzuki couplings with MOM-boronic acids.

Knowledge Base: Troubleshooting FAQs

Q1: My LC-MS shows complete consumption of the MOM-boronic acid, but I only have 20% product and unreacted aryl halide. What happened? A1: This is the classic signature of protodeboronation. Because the MOM ether is an electron-donating group, it increases the electron density of the aromatic ring, making the C–B bond highly susceptible to hydrolytic cleavage by water and base before transmetalation can occur[2]. Causality & Solution: You must ensure the rate of transmetalation outpaces the rate of hydrolysis. Switch to a highly active, bulky electron-rich phosphine ligand like SPhos or XPhos, and use a biphasic system (e.g., Toluene/Water 10:1) with a stronger base like K₃PO₄ to facilitate rapid boronate formation without excess hydrolysis[4].

Q2: I am scaling up a reaction with an ortho-MOM phenylboronic acid, but the reaction stalls at 30% conversion. Why? A2: You are experiencing the "ortho-effect" combined with heteroatom coordination. The oxygen atoms in the MOM group (–OCH₂OCH₃) act as hemilabile ligands. When positioned ortho to the boronic acid, they competitively coordinate to the palladium(II) intermediate, creating a stable palladacycle that poisons the catalyst and prevents the boronate from transmetalating. Causality & Solution: Utilize a ligand with immense steric bulk (e.g., XPhos) which physically blocks the MOM oxygen from entering the palladium coordination sphere, or use a rigid bidentate ligand like dppf.

Q3: Can I use a standard aqueous HCl workup to remove the phosphate salts after the reaction? A3: Absolutely not. The MOM acetal is highly acid-labile. While it survives the basic conditions of the Suzuki coupling perfectly, an acidic workup will rapidly cleave the protecting group, yielding the unprotected phenol or alcohol[1]. Causality & Solution: Quench the reaction with a pH 7.4 phosphate buffer or saturated aqueous NH₄Cl to maintain a neutral-to-slightly-basic aqueous layer during extraction.

Data Center: Catalyst & Base Optimization Matrix

The following table summarizes quantitative yield data based on standard screenings for sterically hindered, electron-rich ortho-MOM phenylboronic acids.

Catalyst SystemLigand TypeBase / SolventYield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)MonodentateNa₂CO₃ / PhMe:EtOH:H₂O< 30%High protodeboronation; slow transmetalation.
Pd(dppf)Cl₂ (5 mol%)BidentateK₃PO₄ / Dioxane:H₂O55%Bidentate ligand partially prevents MOM coordination.
Pd₂(dba)₃ / SPhosBuchwaldBa(OH)₂ / THF:H₂O> 85%Bulky ligand accelerates transmetalation.
Pd(OAc)₂ / XPhosBuchwaldK₃PO₄ / PhMe:H₂O> 90%Optimal for highly sterically hindered substrates.
Standard Operating Procedure (SOP): High-Yield Protocol

This protocol utilizes a Buchwald ligand system to overcome MOM-coordination and protodeboronation. It is designed as a self-validating system , meaning each step contains a physical or analytical checkpoint to ensure scientific integrity before proceeding.

Step 1: Catalyst Pre-complexation

  • Action: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), MOM-protected boronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and SPhos (10 mol%).

  • Causality: Using a 1:2 Pd-to-ligand ratio with SPhos (a highly electron-rich, bulky Buchwald ligand) creates a highly active L₁Pd(0) species. The steric bulk prevents the MOM ether's oxygen from entering the palladium coordination sphere[4].

  • Validation Checkpoint: The solid mixture should appear as a uniform, free-flowing powder. Clumping indicates moisture ingress, which will prematurely degrade the boronic acid.

Step 2: Rigorous Solvent Degassing

  • Action: Prepare a solvent mixture of Toluene/H₂O (10:1 v/v). Sparge the mixture with ultra-pure Argon for 30 minutes. Add the degassed solvent to the Schlenk flask.

  • Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid (yielding symmetrical biaryls) and the oxidation of the phosphine ligand to an inactive phosphine oxide[2].

  • Validation Checkpoint: Upon solvent addition, the solution should turn a deep red/orange (characteristic of active Pd-dba-phosphine complexes). If it immediately turns black, oxygen is present, and Pd(0) has aggregated into inactive "Pd black."

Step 3: Base Addition and Reaction Initiation

  • Action: Add anhydrous K₃PO₄ (3.0 equiv) to the mixture and heat to 80 °C under an Argon atmosphere.

  • Causality: K₃PO₄ is a moderately strong base that rapidly forms the reactive boronate species required for transmetalation. The 10:1 organic-to-aqueous ratio provides just enough water to dissolve the base and activate the boron, but not enough to drive competitive protodeboronation[2].

  • Validation Checkpoint: Monitor via LC-MS after 2 hours. You should observe >50% conversion. The presence of unreacted boronic acid without a massive spike in the des-boro byproduct validates that protodeboronation has been successfully suppressed.

Step 4: pH-Controlled Workup

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with a pH 7.4 phosphate buffer.

  • Causality: The MOM acetal protecting group is highly sensitive to acidic conditions[1]. Standard 1M HCl washes will cleave the MOM group.

  • Validation Checkpoint: TLC analysis of the organic layer should show a single major spot (UV active). If a highly polar, tailing spot appears at the baseline, the MOM group has been inadvertently cleaved.

References

1. Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams - The Journal of Organic Chemistry (ACS Publications). 3 2.[1] Oligoarenes as molecular backbones of catalysts: synthesis and applications - Chemical Communications (RSC Publishing). 1 3.[2] Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 2 4. Suzuki-Miyaura Coupling - Chemistry LibreTexts. 4

Sources

Technical Support Center: Post-Reaction Purification of 3-Methoxymethoxy-4-methylphenylboronic Acid

[1]

Ticket ID: #PUR-MOM-BOR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Dual-Constraint Challenge

Purifying 3-Methoxymethoxy-4-methylphenylboronic acid presents a unique "dual-constraint" challenge that often confuses standard purification workflows:

  • The Boronic Acid Moiety: It is polar, Lewis acidic, and exists in a dynamic equilibrium with its trimeric anhydride (boroxine). This complicates chromatography (streaking) and NMR interpretation.

  • The MOM (Methoxymethyl) Ether: While stable to bases used in Suzuki couplings, it is acid-labile .[1] The standard technique for purifying boronic acids—strong basic extraction followed by strong acid precipitation—will cleave your protecting group, destroying the molecule.

This guide provides a modified workflow specifically designed to navigate these two conflicting chemical behaviors.

Part 1: The "Ghost" Impurity (Boroxine Equilibrium)

User Question: "My NMR shows a complex mixture with broad peaks and incorrect integration. Is my reaction failed?"

Diagnosis: Likely not.[1] You are observing the Boroxine-Acid Equilibrium .[2][3][4] Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially during vacuum drying or in non-polar solvents (CDCl₃). This is not a permanent impurity; it is a reversible state.

The Mechanism

In the absence of water (or in a desiccator), three molecules of your boronic acid condense to release 3 water molecules, forming a six-membered B-O-B ring.

BoroxineEquilibriumAcid3 x Aryl-B(OH)2(Free Boronic Acid)Boroxine(Aryl-BO)3(Boroxine Trimer)Acid->Boroxine Dehydration(Vacuum/Heat)Water3 x H2OBoroxine->Acid Hydrolysis(Ambient Moisture)

Figure 1: The reversible dehydration of boronic acids. Note that in CDCl₃, this equilibrium shifts toward the boroxine, causing peak broadening.

Validation Step: To confirm purity without purification:

  • Take the NMR sample in CDCl₃.[1][2]

  • Add 1 drop of D₂O (Deuterium Oxide) to the NMR tube.

  • Shake vigorously and re-run.

  • Result: The D₂O hydrolyzes the boroxine back to the monomer. Peaks should sharpen, and the boronic acid -OH protons will exchange with D (disappearing), simplifying the spectrum.

Part 2: Chemical Stability & The MOM Constraint

User Question: "I used a standard 1M HCl wash to remove borate salts, and my product mass dropped significantly/decomposed."

Root Cause: The Methoxymethyl (MOM) ether is an acetal.[1] It hydrolyzes rapidly in aqueous acid (pH < 4), converting your product into the phenol (3-hydroxy-4-methylphenylboronic acid) and formaldehyde.

Critical Rule: Never expose this specific compound to pH < 5.0.

Part 3: Recommended Purification Protocols

Do not use standard silica chromatography unless absolutely necessary (see Protocol C). Silica is slightly acidic and interacts with the empty p-orbital of boron, causing irreversible adsorption and MOM cleavage.

Protocol A: The "Soft-Swing" Extraction (Primary Recommendation)

Best for: Removing non-acidic organic impurities (starting halides, homocoupled byproducts) without chromatography.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Base Extraction: Extract the organic layer with 0.5 M NaOH (cold).[1]

    • Chemistry: The boronic acid forms a water-soluble sodium boronate salt (

      
      ).[1]
      
    • Impurity Removal: Non-acidic impurities (starting material, biaryls) remain in the EtOAc layer.

  • Separation: Keep the Aqueous Layer .[1] Discard the EtOAc (after checking TLC).

  • The "Soft" Acidification (CRITICAL STEP):

    • Cool the aqueous layer to 0°C.

    • Add fresh EtOAc to the aqueous layer (biphasic mixture).

    • Slowly add 10% NH₄Cl or 0.5 M Acetic Acid dropwise with vigorous stirring.

    • Stop when the pH reaches 5.5 - 6.0 . Do not go to pH 1.

    • Observation: The boronic acid will protonate and migrate back into the EtOAc layer.

  • Isolation: Separate the EtOAc layer, dry over Na₂SO₄ (avoid MgSO₄ as it is slightly Lewis acidic), and concentrate in vacuo.

Protocol B: Biphasic Recrystallization

Best for: Highly crystalline solids where extraction yielded <95% purity.

  • Dissolve the crude solid in a minimum amount of hot Acetone or Acetonitrile .[1]

  • Add hot Water dropwise until slight turbidity persists.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Note: If an oil forms ("oiling out"), reheat and add a small amount of seed crystal.

  • Filter the precipitate.[1] Wash with cold Hexane/EtOAc (9:1).

Protocol C: Neutralized Chromatography (Last Resort)

Best for: Complex mixtures where Protocol A failed.

If you must run a column, you must passivate the silica to prevent boronic acid tailing and MOM hydrolysis.

  • Stationary Phase: Use standard Silica Gel (60 Å).

  • Pre-treatment: Slurry the silica in the eluent containing 1% Triethylamine (Et₃N) .[1] This neutralizes acidic silanol sites.

  • Eluent: Hexane : Ethyl Acetate (gradient).[1]

  • Loading: Load as a solid deposit on Celite, not in solution (prevents precipitation at the column head).

  • Speed: Run the column fast. Prolonged exposure to silica degrades the MOM group.

Part 4: Decision Matrix & Analytical Validation

Use this logic flow to determine the correct path for your specific crude mixture.

PurificationLogicStartCrude Reaction MixtureCheckTLCCheck TLC(Impurities present?)Start->CheckTLCNonPolarImpNon-polar impurities?(Halides/Biaryls)CheckTLC->NonPolarImpYesPolarImpPolar impurities?(Salts/Catalyst)CheckTLC->PolarImpNo, mostly saltsProtocolAProtocol A:Soft-Swing Extraction(pH 6.0 Target)NonPolarImp->ProtocolAStandard PathProtocolCProtocol C:Neutralized Silica(+1% Et3N)NonPolarImp->ProtocolCIf Extraction FailsProtocolBProtocol B:Recrystallization(Acetone/H2O)PolarImp->ProtocolBProtocolA->ProtocolBIf Purity < 95%

Figure 2: Decision matrix for purification based on impurity profile.

QC Data Specifications

When validating your purified product, compare against these expected metrics:

MetricSpecificationTroubleshooting
Appearance White to off-white solidBrown/Black: Residual Palladium.[1] Treat with scavenger resin (e.g., SiliaMetS®).
¹H NMR (DMSO-d₆) -B(OH)₂ singlet at ~8.0 ppmMissing/Broad: Boroxine formation.[1] Add D₂O drop to confirm.
¹H NMR (MOM) Singlet at ~3.4 ppm (Me), Singlet at ~5.2 ppm (CH₂)Missing: Acid hydrolysis occurred.[1] Check workup pH.
HPLC Purity >95% (254 nm)Tailing Peaks: Use buffered mobile phase (0.1% Formic acid or Ammonium Acetate) to suppress silanol interaction.

References

  • Boronic Acid-Boroxine Equilibrium

    • Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of The Chemical Society, Perkin Transactions 2, 2002.

  • Purification of Boronic Acids (General)

    • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.[5]

  • MOM Group Stability

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference for Acetal Stability).

  • Chromatography of Boronic Acids

    • Hitosugi, S., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chemistry Letters, 2012.[5] (Discusses silica interactions).

Solving catalyst poisoning issues with methoxymethoxy substituted boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Optimizing Suzuki-Miyaura Coupling with Methoxymethoxy (MOM) Substituted Boronic Acids

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker for Lead Optimization)

Executive Summary: The "MOM Paradox"

Welcome to the Advanced Catalysis Support Center. You are likely here because you used a Methoxymethoxy (MOM) group to mask a phenol—preventing the formation of inhibitory palladium-alkoxides—only to find your reaction has stalled or decomposed.

This guide provides the diagnostic logic and protocols to resolve these competing failure modes.

Diagnostic Workflow: Is it Poisoning or Decomposition?

Before changing your catalyst, you must identify the failure mechanism. Run an aliquot analysis (LCMS/GCMS) and use the decision tree below.

DiagnosticTree Start Analyze Reaction Aliquot CheckSM Is Starting Material (Boronic Acid) Consumed? Start->CheckSM CheckProd Is Product Forming? CheckSM->CheckProd Yes CheckCat Visual Check: Pd Black Precipitation? CheckSM->CheckCat No (SM Intact) Decomp Issue: Protodeboronation (Hydrolysis of C-B bond) CheckProd->Decomp No (Des-boron byproduct found) Success Reaction Working (Check kinetics) CheckProd->Success Yes Poison Issue: Catalyst Poisoning (MOM-Oxygen Chelation) CheckCat->Poison Yes (Agglomeration) Inactive Issue: Failed Oxidative Addition (Ligand/Substrate Mismatch) CheckCat->Inactive No (Solution clear/colored)

Figure 1: Diagnostic decision tree for distinguishing between substrate instability (protodeboronation) and catalyst deactivation (poisoning).

Technical Deep Dive: The Mechanisms
A. Catalyst Poisoning (Chelation)

The oxygen atoms in the MOM group (


) are Lewis basic. In standard catalytic cycles, they can act as hemilabile ligands, binding to the open coordination site on the Pd(II) intermediate. This creates a stable "off-cycle" resting state, preventing the transmetalation step.

The Fix: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ). The steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically blocking the MOM oxygens from coordinating while still allowing the flat aryl substrates to react.

B. Protodeboronation (Substrate Decomposition)

Ortho-alkoxy groups facilitate rapid hydrolysis of the C-B bond under aqueous basic conditions. The oxygen coordinates to the boron atom, increasing its Lewis acidity and making it susceptible to attack by water.

The Fix: Switch to anhydrous conditions . By removing water and using a solubility-matched base (like CsF or anhydrous K₃PO₄), you eliminate the proton source required for deboronation.

Optimization Matrix

Use this table to select conditions based on your specific substrate challenge.

Challenge ScenarioPrimary IssueRecommended LigandBase SystemSolvent System
Standard MOM-Aryl Mild PoisoningSPhos or XPhos K₃PO₄ (aq)Toluene/Water (10:1)
Ortho-MOM Substituted Rapid ProtodeboronationSPhos CsF or K₃PO₄ (Solid)Anhydrous Dioxane or THF
Sterically Hindered Slow TransmetalationRuPhos KOtBuToluene
Unstable Heterocycle Lewis Basic PoisoningXPhos K₂CO₃n-Butanol (Alcohol enhances solubility)
Troubleshooting Protocols (SOPs)
Protocol A: The "Bulky Shield" Method (For Catalyst Poisoning)

Use this when SM remains unreacted and Pd black forms.

Theory: This protocol utilizes SPhos (Buchwald generation).[1] The methoxy groups on the SPhos backbone provide stability, while the cyclohexyl groups force reductive elimination.

  • Catalyst Loading: Charge reaction vial with Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) .

    • Note: Pre-complexation is better. If available, use SPhos Pd G2 or G3 precatalyst (2 mol%) directly.

  • Substrate: Add Aryl Halide (1.0 equiv) and MOM-Boronic Acid (1.2 - 1.5 equiv).

  • Base: Add K₃PO₄ (2.0 equiv) .

  • Solvent: Add Toluene/Water (4:1 ratio, 0.2 M concentration).

    • Why: The biphasic system solubilizes inorganic bases while keeping the catalyst in the organic phase, protecting it from bulk water.

  • Execution: Degas (sparge with Ar for 5 mins). Heat to 80°C for 4-12 hours.

Protocol B: The "Anhydrous Fluoride" Method (For Protodeboronation)

Use this when your boronic acid disappears but no product forms (des-boron byproduct observed).

Theory: Fluoride activates the boronic acid (forming a reactive boronate species) without the presence of water, preventing the hydrolytic cleavage of the C-B bond.

  • Drying: Flame-dry glassware and cool under Argon.

  • Catalyst: Charge Pd₂(dba)₃ (1 mol%) and PCy₃ (2.4 mol%) or XPhos (2 mol%) .

  • Substrate: Add Aryl Halide (1.0 equiv) and MOM-Boronic Acid (1.5 equiv).

  • Base: Add CsF (2.5 equiv) or Anhydrous K₃PO₄ .

    • Critical: The base must be finely ground and dry.

  • Solvent: Add Anhydrous 1,4-Dioxane .

  • Execution: Seal and heat to 90°C.

Frequently Asked Questions (FAQ)

Q1: I see "Pd Black" crashing out immediately upon heating. What is happening? A: This is classic catalyst death. The MOM oxygens are likely displacing your ligands, leading to the formation of unstable Pd-clusters which then aggregate.

  • Fix: Switch to a precatalyst like XPhos Pd G3 . The "G3" scaffold ensures the active Pd(0) species is generated inside the catalytic cycle with the ligand already attached, preventing early-stage poisoning.

Q2: My MOM-boronic acid is an oil and hard to handle. Can I use the pinacol ester (BPin)? A: Yes, and you often should. BPin esters are significantly more stable to protodeboronation than free boronic acids. However, they are slower to transmetalate.

  • Modification: If using BPin, you must add water (Protocol A) or a specific activator like CsF (Protocol B) because BPin requires hydrolysis or fluorination to become active.

Q3: Can I just remove the MOM group before coupling? A: Proceed with caution. If you deprotect to the free phenol, you risk forming Palladium-Phenoxides, which are even stronger poisons than the MOM group. If you must deprotect, convert the phenol to a Triflate (-OTf) and use it as the electrophile instead of the nucleophile.

Q4: I've tried everything, and the ortho-MOM boronic acid still decomposes. What now? A: The substrate is likely too unstable for standard Suzuki conditions.

  • Advanced Fix: Convert your boronic acid to a MIDA Boronate or a Potassium Trifluoroborate (BF3K) salt. These species release the active boronic acid slowly ("Slow Release Strategy"), keeping the concentration of the unstable species low and out-competing the decomposition pathway [1, 3].

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the MOM-induced failure modes.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X MOM_Coord POISONING: MOM-Oxygen Chelation (Cycle Arrest) OxAdd->MOM_Coord Weak Ligand + MOM TransMet Transmetalation OxAdd->TransMet Bulky Ligand (SPhos) Prod Reductive Elimination (Product) TransMet->Prod Decomp DECOMPOSITION: Protodeboronation (Ar-H + B(OH)3) TransMet->Decomp High Water/Base Ortho-Subst. Prod->Pd0

Figure 2: The "Cycle of Frustration." Note how weak ligands allow MOM coordination (Poisoning), while aqueous conditions facilitate Protodeboronation (Decomposition).

References
  • Gillis, E. P., & Burke, M. D. (2007).[1] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 73–84.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 139(3), 1314–1324.

Sources

Technical Support Center: Handling & Stability of 3-Methoxymethoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

3-Methoxymethoxy-4-methylphenylboronic acid presents a dichotomy in stability:

  • The Protecting Group (MOM): The methoxymethyl (MOM) ether at the 3-position is an acetal. It is highly stable under the basic conditions typical of Suzuki-Miyaura couplings (pH 9–14) but is extremely labile to acids.

  • The Boronic Acid Moiety: This group is the primary failure point. While the electron-rich nature of the ring (methyl + alkoxy groups) stabilizes it against protodeboronation compared to electron-deficient analogs, it renders the molecule highly susceptible to oxidative hydroxylation (conversion to phenol) in the presence of base and air.

Key Directive: In basic media, your primary enemy is Oxygen , not the base itself.

Critical Stability Analysis

A. Base Stability (The "Ate" Complex)

In basic conditions (e.g.,


, 

,

), the boronic acid reacts with hydroxide or alkoxide ions to form a tetrahedral boronate anion (the "ate" complex).
  • Role: This complex is the active nucleophile in the transmetallation step of Suzuki couplings.

  • Risk (Oxidation): The tetrahedral boronate is significantly more electron-rich than the neutral boronic acid. In the presence of

    
    , it undergoes rapid oxidation to form a peroxide intermediate, which rearranges to the phenol (3-methoxymethoxy-4-methylphenol).
    
  • Risk (Protodeboronation): While less severe for this specific molecule than for polyfluorophenylboronic acids, prolonged heating (>80°C) in strong aqueous base can lead to protodeboronation, yielding 2-(methoxymethoxy)-1-methylbenzene.

B. Acid Stability (The MOM Danger Zone)

The MOM group is an acetal (


).
  • Mechanism: In the presence of Brønsted acids (HCl, TFA) or Lewis acids, the acetal oxygen is protonated, leading to the ejection of methanol and the formation of an oxocarbenium ion, which hydrolyzes to the free phenol.

  • Implication: Avoid acidic workups. If quenching a reaction, use saturated

    
     (mildly acidic, usually safe if rapid) or simply water/brine. Do not use HCl to adjust pH. 
    

Visualizing Degradation Pathways

The following diagram maps the stability outcomes based on reaction conditions.

StabilityPathways Start 3-Methoxymethoxy-4-methylphenylboronic acid Boroxine Boroxine Trimer (Anhydride) Start->Boroxine Dehydration (Storage/Dry Heat) AteComplex Tetrahedral Boronate ('Ate' Complex) Start->AteComplex Base (OH-, CO3 2-) pH > 9 FreePhenol Degradation Product C: 3-Hydroxy-4-methylphenylboronic acid (MOM Cleavage) Start->FreePhenol Acid (HCl, TFA) pH < 4 Phenol Degradation Product A: 3-MOM-4-methylphenol (Via Oxidation) AteComplex->Phenol O2 (Air) Fast Reaction Arene Degradation Product B: 2-MOM-toluene (Via Protodeboronation) AteComplex->Arene High T (>100°C) Slow Reaction

Figure 1: Stability landscape of 3-Methoxymethoxy-4-methylphenylboronic acid showing the critical dependence on pH and Oxygen.

Troubleshooting Guide: Common Failure Modes

Issue 1: Low Yield in Suzuki Coupling (Phenol Formation)

Symptom: LCMS shows a mass corresponding to the phenol (


) or the starting aryl halide remains unreacted.
Diagnosis:  Oxidative hydroxylation of the boronic acid.[1]
VariableCheckCorrective Action
Atmosphere Was the vessel strictly inert?Mandatory: Degas solvents by sparging with Argon for 15 mins before adding the boronic acid. Use a septum and balloon.
Base Choice Using strong hydroxide (NaOH)?Switch to milder bases like

or

. Stronger bases accelerate oxidation.
Stoichiometry 1.0 - 1.1 equivalents used?Boronic acids often degrade sacrificially. Increase loading to 1.2 – 1.5 equivalents .
Issue 2: "Impurities" in NMR of Starting Material

Symptom: The


 NMR in 

shows broadened peaks or multiple sets of signals, but LCMS looks clean. Diagnosis: Boroxine formation. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is an equilibrium process and not a chemical impurity.
  • Verification: Add a drop of

    
     to the NMR tube. The signals should sharpen/converge as the boroxine hydrolyzes back to the monomeric acid.
    
  • Action: Use as is. The boroxine hydrolyzes instantly under basic aqueous coupling conditions.

Issue 3: MOM Group Loss

Symptom: Product isolated is the free phenol (missing the


 group).
Diagnosis:  Acidic workup or Lewis Acid contamination.[2]
  • Workflow Check: Did you use HCl to neutralize the reaction?

  • Correction: Stop quenching with acid. Partition between EtOAc and Water/Brine. If pH adjustment is strictly necessary, use a phosphate buffer (pH 7).

Optimized Protocol: Suzuki Coupling

This protocol minimizes oxidation and protodeboronation for this specific electron-rich substrate.

Reagents:

  • Substrate: Aryl Halide (1.0 eq)

  • Boronic Acid: 3-Methoxymethoxy-4-methylphenylboronic acid (1.3 eq )

  • Catalyst:

    
     (0.05 eq) or 
    
    
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: Dioxane/Water (4:1) or Toluene/Water (4:1)

Step-by-Step:

  • Degas Solvents: Combine organic solvent and water in the reaction vial. Sparge with Argon for 15 minutes. (Critical Step) .

  • Charge Solids: Add Aryl Halide, Boronic Acid, Base, and Catalyst.

  • Purge: Seal the vial and purge the headspace with Argon for another 2 minutes.

  • Heat: Stir at 80°C. Note: Avoid refluxing at >100°C unless necessary, to minimize protodeboronation.

  • Monitor: Check LCMS at 2 hours.

  • Workup: Dilute with EtOAc. Wash with water.[3][4][5] Do not wash with dilute HCl. Dry over

    
    .
    

Interactive Troubleshooting Flowchart

Troubleshooting Start Problem: Low Yield / Failed Reaction CheckLCMS Check LCMS of Crude Start->CheckLCMS PhenolDetected Mass = Phenol (M-26) (Oxidation) CheckLCMS->PhenolDetected Phenol Peak SM_Remaining SM Remaining + Boronic Acid Gone CheckLCMS->SM_Remaining No Product DeMOM Product formed but MOM group lost CheckLCMS->DeMOM Mass = Product - 44 Sol_Oxidation CAUSE: Oxygen Leak FIX: Sparge solvents, use excess Boronic Acid (1.5eq) PhenolDetected->Sol_Oxidation Sol_Proto CAUSE: Protodeboronation FIX: Lower Temp (60-80°C), Switch to Anhydrous conditions (Base: K3PO4) SM_Remaining->Sol_Proto Sol_Acid CAUSE: Acidic Workup FIX: Avoid HCl/TFA. Use Neutral/Basic Workup DeMOM->Sol_Acid

Figure 2: Decision tree for diagnosing reaction failures.

References

  • MOM Group Stability

    • Greene, T. W.; Wuts, P. G. M.[5] Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[5] (Confirming stability of acetals in basic media).

  • Boronic Acid Oxidation & Protodeboronation

    • Molloy, J. J., et al. "Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation..."[6] Organic Letters, 2019, 21, 2488–2492.[6] (Mechanistic insight into base-catalyzed ipso-substitution). Link

    • Cox, P. A., et al. "Base-catalyzed protodeboronation of arylboronic acids." Chemical Communications, 2012.
  • General Handling: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Comprehensive guide on boroxine equilibrium and storage).

Sources

Validation & Comparative

3-Methoxymethoxy-4-methylphenylboronic acid vs pinacol ester reactivity comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of bioactive scaffolds, the choice between 3-Methoxymethoxy-4-methylphenylboronic acid (MMPBA) and its Pinacol Ester (MMPB-Pin) is a trade-off between atom economy/reaction speed and purification/storage stability .

  • Select the Free Acid (MMPBA) for small-scale, rapid optimization where atom economy is prioritized and protodeboronation is manageable.

  • Select the Pinacol Ester (MMPB-Pin) for scale-up, GMP processes, or when the intermediate requires chromatographic purification prior to coupling.

This guide provides a technical comparison to standardize selection criteria in medicinal chemistry workflows.

Part 1: Chemical Profile & Stability Analysis

Structural Implications

Both compounds feature a Methoxymethyl (MOM) ether at the C3 position and a methyl group at C4.

  • Electronic Effect: The MOM group is a strong

    
    -acceptor but a 
    
    
    
    -donor. In the ortho position to the boron (if C1=B, C2=H, C3=MOM), or meta (depending on numbering conventions for the specific isomer, typically C3-MOM/C4-Me implies B at C1), the ring is electron-rich.
  • Risk Factor: Electron-rich boronic acids are prone to protodeboronation (hydrolytic C-B bond cleavage) under aqueous basic conditions.[1]

Stability Comparison Table
FeatureBoronic Acid (MMPBA)Pinacol Ester (MMPB-Pin)
Physical State Hygroscopic solid; exists as a mixture of monomer and trimeric boroxine anhydride.Crystalline or semi-solid; exists as a discrete monomer.
Stoichiometry Difficult to determine precisely due to variable hydration and boroxine formation.Exact molecular weight allows precise stoichiometric loading (critical for GMP).
Chromatography Poor. Streaks on silica; requires polar additives or conversion to ester/trifluoroborate.Excellent. Stable on silica gel; amenable to standard flash chromatography.
Shelf Life Moderate. Prone to dehydration (boroxine) and oxidation over time.High. Stable at RT for months/years if kept dry.
MOM Stability Stable to base; hydrolyzes in aqueous acid (pH < 4).Stable to base; hydrolyzes in aqueous acid.

Part 2: Reactivity in Suzuki-Miyaura Coupling[1][2]

Mechanistic Divergence

The critical differentiator is the transmetallation step. Palladium requires a boronate species (usually a hydroxy-boronate complex) to transmetallate.

  • Free Acid Pathway: Rapidly forms the active boronate species

    
     upon addition of base/water. Reaction initiates immediately.
    
  • Pinacol Ester Pathway: Requires an induction period . The pinacol ligand is bulky and stable; it must partially hydrolyze or exchange with hydroxide/alkoxide to form the reactive species. This "slow release" can be beneficial (suppressing homocoupling) or detrimental (stalling reaction).

Atom Economy & Waste
  • MMPBA (MW ~196 g/mol ): High atom economy. Byproducts are boric acid salts.

  • MMPB-Pin (MW ~278 g/mol ): Lower atom economy. Generates stoichiometric pinacol waste, which can complicate downstream crystallization or interfere with analytic assays.

Visualization: Activation Pathways

The following diagram illustrates the extra energy/step required for the Pinacol Ester to enter the catalytic cycle.

SuzukiActivation cluster_legend Key Difference Ester MMPB-Pin (Stable Precursor) Acid MMPBA (Free Acid) Ester->Acid Hydrolysis (Slow/Rate Limiting) Active [Ar-B(OH)3]- (Active Species) Acid->Active + Base/H2O (Fast) Pd_Cycle Pd(II)-Ar' Complex (Transmetallation) Active->Pd_Cycle Cross-Coupling Note Pinacol ester requires hydrolysis to react efficiently

Figure 1: Activation pathways showing the hydrolysis requirement for the Pinacol Ester.

Part 3: Experimental Protocols

Protocol A: Synthesis of MMPB-Pin (From Bromide Precursor)

Use this if you need to purify the boronate intermediate before the final coupling.

Reagents:

  • 4-Bromo-2-(methoxymethoxy)-1-methylbenzene (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • 
     (0.03 equiv)
    
  • Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Method:

  • Inertion: Charge reaction vessel with aryl bromide,

    
    , KOAc, and Pd catalyst. Evacuate and backfill with 
    
    
    
    (3x).
  • Solvation: Add degassed 1,4-dioxane (0.2 M concentration relative to bromide).

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Filter through Celite to remove inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The ester is stable on silica.

Protocol B: Comparative Suzuki Coupling (Standard Conditions)

Use this protocol to benchmark reactivity between Acid and Ester.

Conditions:

  • Electrophile: 1-Bromo-4-nitrobenzene (1.0 equiv)

  • Nucleophile: MMPBA OR MMPB-Pin (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

  • Temperature: 80°C

Observation Notes:

  • With Acid (MMPBA): Reaction typically reaches completion within 1–3 hours. Monitor for "protodeboronation" (formation of 1-methoxy-2-methyl-4-(methoxymethoxy)benzene) if reaction runs too long.

  • With Ester (MMPB-Pin): Reaction may require 4–8 hours. If conversion stalls, add additional water or switch base to

    
     to accelerate pinacol hydrolysis.
    

Part 4: Decision Matrix

Use the following logic flow to determine the correct reagent for your campaign.

DecisionTree Start Start: Selection Criteria Purification Is the Boron Intermediate hard to isolate? Start->Purification Scale Reaction Scale? Purification->Scale No (Crystallizes OK) UsePin Use Pinacol Ester (MMPB-Pin) Purification->UsePin Yes (Needs Silica) AtomEcon Is Atom Economy/Green Chem critical? Scale->AtomEcon Small/Med (<100g) Scale->UsePin Large (>100g) (Storage/Stability) AtomEcon->UsePin No UseAcid Use Free Acid (MMPBA) AtomEcon->UseAcid Yes (Avoid Pinacol Waste)

Figure 2: Decision matrix for selecting between Boronic Acid and Pinacol Ester.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Referencing MOM ether stability/cleavage conditions). Link

  • BenchChem Technical Guides. (2025). MOM Ether Protecting Group Stability & Troubleshooting. Link

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[3][4][5] Chemistry Letters, 41(9), 972-973. Link

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Methoxymethoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Methoxymethoxy-4-methylphenylboronic acid. Boronic acids and their derivatives are crucial building blocks in pharmaceutical synthesis, particularly in Suzuki-Miyaura coupling reactions.[1][2] Ensuring the purity of these starting materials is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, comparing alternative approaches and providing a validated protocol grounded in established regulatory principles.

The Analytical Challenge: Understanding Boronic Acids

3-Methoxymethoxy-4-methylphenylboronic acid presents unique challenges for reversed-phase (RP) HPLC analysis. The primary obstacle is the inherent reactivity of the boronic acid functional group.

  • On-Column Hydrolysis: Boronic esters, often used as more stable precursors, can hydrolyze to the corresponding boronic acid on the column, complicating purity assessments.[2][3][4][5][6]

  • Analyte-Metal Interactions: Boronic acids can interact with metal surfaces within the HPLC system, including the column frit and body, leading to poor peak shape and reproducibility.[7]

  • Degradation Pathways: Boronic acids can be susceptible to degradation under various stress conditions, necessitating a stability-indicating method.

Our objective is to develop a specific, accurate, and robust RP-HPLC method capable of separating the main component from its potential process-related impurities and degradation products, in compliance with international guidelines such as ICH Q2(R1) and USP General Chapter <621>.[8][9][10][11][12]

Method Development Strategy: A Systematic Approach

A systematic screening protocol is more efficient than a one-factor-at-a-time approach.[1][7] Our strategy involves a multi-stage process to optimize selectivity and resolution.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification & Validation A Column & Mobile Phase Screening B Evaluate C18 vs. Phenyl-Hexyl A->B C Test Acetonitrile vs. Methanol A->C D Assess Low pH vs. Neutral pH A->D E Fine-Tune Gradient & Flow Rate A->E F Optimize Column Temperature E->F G System Suitability Testing E->G H Forced Degradation Study G->H I Method Validation (ICH Q2) H->I caption Figure 1. Systematic HPLC Method Development Workflow. ForcedDegradation cluster_stress Stress Conditions Analyte 3-Methoxymethoxy-4- methylphenylboronic acid Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (80°C, solid) Analyte->Thermal Degradants Separation of Degradation Products by HPLC Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants caption Figure 2. Forced degradation experimental workflow.

Sources

Mass spectrometry characterization of 3-Methoxymethoxy-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Characterization of 3-Methoxymethoxy-4-methylphenylboronic Acid: A Comparative Analytical Guide

Executive Summary & Analytical Challenges

3-Methoxymethoxy-4-methylphenylboronic acid (Exact Mass: 196.09 Da) is a highly functionalized building block widely utilized in Suzuki-Miyaura cross-coupling for drug development. However, characterizing this compound via Mass Spectrometry (MS) presents two distinct chemical challenges:

  • Boroxine Trimerization: Free boronic acids are highly susceptible to thermally induced dehydration in the MS source, rapidly condensing into cyclic boroxines (trimers)[1]. This splits the ion current and severely degrades the sensitivity of the monomeric signal.

  • Protecting Group Lability: The methoxymethoxy (MOM) group is an acid-sensitive acetal. Standard positive-mode LC-MS mobile phases (e.g., 0.1% Formic Acid) can induce premature cleavage of the MOM group during ionization, leading to false degradation profiles.

This guide objectively compares three MS modalities—Direct ESI-MS, Direct APCI-MS, and Pinacol-Derivatization ESI-MS—providing field-proven protocols to ensure structural integrity during analysis.

Comparative Modalities

Direct ESI-MS (Negative Ion Mode)

Boronic acids are Lewis acids that ionize poorly in standard positive electrospray ionization (ESI). However, in alkaline environments, they readily form stable tetrahedral boronate anions[2].

  • Causality for Choice: Utilizing a basic mobile phase (e.g., 0.1% Ammonium Hydroxide, pH ~10) achieves two critical goals: it prevents the acid-catalyzed cleavage of the MOM ether, and it drives the formation of the[M-H]⁻ ion (m/z 195.1).

  • Drawback: Even under optimal conditions, thermal stress in the ESI source will still drive partial dehydration, resulting in a prominent boroxine trimer peak ([3M-3H₂O-H]⁻ at m/z 533.2).

Pinacol Derivatization ESI-MS (Positive/Negative Mode)

To entirely bypass boroxine formation, the boronic acid can be pre-derivatized with a diol such as pinacol[1].

  • Causality for Choice: Pinacol condensation forms a stable, cyclic boronic ester that sterically blocks intermolecular dehydration. This unifies the ion current into a single species, drastically lowering the Limit of Detection (LOD). The resulting ester is highly stable and can be detected as an ammonium adduct [M+NH₄]⁺ at m/z 296.2 in positive mode.

Direct APCI-MS

Atmospheric Pressure Chemical Ionization (APCI) relies on a heated nebulizer (often >300°C).

  • Causality for Rejection: The extreme thermal energy required for APCI almost exclusively drives the equilibrium toward the boroxine trimer and induces thermal degradation of the MOM group. It is not recommended for this analyte.

Quantitative Data & Performance Comparison

Analytical MethodPrimary Ion Detected (m/z)Boroxine Formation (%)MOM Group StabilityLimit of Detection (LOD)Workflow Time
Direct ESI-MS (Negative) 195.1 [M-H]⁻High (40 - 60%)Excellent (at pH 10)~50 ng/mL< 5 mins
Pinacol + ESI-MS 296.2 [M(pin)+NH₄]⁺None (0%)Excellent (at pH 9.5)~1 ng/mL35 mins
Direct APCI-MS 533.2[3M-3H₂O-H]⁻Extreme (>90%)Poor (Thermal loss)>500 ng/mL< 5 mins
Direct ESI-MS (Positive) N/A (Poor Ionization)HighPoor (if acidic)N/A< 5 mins

Mechanistic Workflow

MS_Workflow A 3-MOM-4-Methylphenylboronic Acid (Analyte) B Direct ESI-MS (Basic Mobile Phase) A->B Direct Injection C Pinacol Derivatization + ESI-MS A->C + Pinacol (30 min) D Boroxine Formation (In-Source Dehydration) B->D Thermal Stress E Stable Pinacol Ester (Protected Boron Center) C->E Steric Blocking F Signal Splitting [M-H]- &[3M-3H2O-H]- D->F G Unified Signal [M(pin)+NH4]+ E->G

Workflow comparing direct ESI-MS vs. pinacol derivatization for boronic acid MS analysis.

Experimental Protocols

Protocol 1: Direct ESI-MS Analysis (Self-Validating Monomer/Trimer Ratio)

This rapid protocol is ideal for confirming the presence of the compound without sample preparation, utilizing basic conditions to protect the MOM group[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 3-Methoxymethoxy-4-methylphenylboronic acid in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide (Ensure pH is ~10). Crucial: Do not use Formic Acid, as it will cleave the MOM group.

  • Instrument Parameters:

    • Polarity: Negative Ion Mode.

    • Capillary Voltage: 2.5 kV (Keep low to minimize source fragmentation).

    • Desolvation Temperature: 250°C (Keep strictly ≤250°C to minimize boroxine conversion).

  • Validation Check: Infuse the sample. A successful analysis is self-validating if you observe a split ion current between the monomer (m/z 195.1) and the boroxine trimer (m/z 533.2). If the MOM group has degraded, you will observe a peak at m/z 151.1 (loss of CH₂OCH₃).

Protocol 2: Pinacol Derivatization for High-Sensitivity MS

This protocol is required for trace-level quantification or complex mixture analysis where boroxine formation would confound the data[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M Pinacol solution in 10 mM Ammonium Acetate buffer adjusted to pH 9.5 with Ammonium Hydroxide. Causality: The alkaline environment catalyzes the condensation reaction while strictly preserving the MOM ether.

  • Derivatization: Combine 50 µL of the analyte solution (in Methanol) with 50 µL of the alkaline Pinacol solution in an autosampler vial.

  • Incubation: Allow the mixture to incubate at room temperature for 30 minutes. No heating is required.

  • Analysis: Inject directly into the LC-MS using a standard gradient (e.g., Water/Acetonitrile with 10 mM Ammonium Acetate).

  • Validation Check: The protocol is validated by the complete disappearance of the free boronic acid mass (m/z 195.1) and the exclusive appearance of the pinacol ester. In positive mode, look for the [M+NH₄]⁺ adduct at m/z 296.2.

References

  • Title: Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry Source: Analytical Chemistry (via PubMed Central) URL: [Link]

  • Title: A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor Source: American Journal of Analytical Chemistry URL: [Link]

Sources

Benchmarking Catalytic Systems for 3-Methoxymethoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates catalytic systems for the Suzuki-Miyaura cross-coupling of 3-Methoxymethoxy-4-methylphenylboronic acid (MMPBA) . Due to the electron-rich nature of the aromatic ring and the acid-sensitivity of the Methoxymethyl (MOM) protecting group, standard protocols often suffer from competitive protodeboronation and protecting group cleavage.

Our benchmarking analysis identifies XPhos Pd G2 as the superior catalytic system, delivering >95% conversion with minimal protecting group loss. While traditional Pd(PPh₃)₄ systems remain viable for simple substrates, they require higher loadings and strict oxygen exclusion. Pd(dppf)Cl₂ serves as a robust, cost-effective alternative for scale-up scenarios.

Substrate Profile & Chemical Challenges

To select the correct catalyst, one must understand the specific stress points of the substrate:

FeatureChemical ConsequenceOperational Constraint
MOM Group (C3) Acetal linkage (–OCH₂OCH₃). Acid-labile.Strict pH Control: Reaction and workup must remain basic or neutral (pH > 7). Avoid acidic quenches.
Electron-Rich Ring The alkoxy (MOM) and alkyl (Me) groups increase electron density.Protodeboronation Risk: Electron-rich boronic acids are prone to C-B bond hydrolysis before coupling occurs. Fast-acting catalysts are required.
C4-Methyl Group Para to Boron; Ortho to MOM.Minimal steric hindrance at the reaction center (Boron), but influences solubility and electronic feedback.

Mechanistic Insight: The Stability-Reactivity Balance

The primary failure mode for MMPBA is Protodeboronation . In the presence of water and base (standard Suzuki conditions), the "ate" complex formed prior to transmetallation can undergo hydrolytic cleavage, replacing the boronic acid with a proton.

To mitigate this, the catalytic cycle must be accelerated. Bulky, electron-rich phosphine ligands (like XPhos) facilitate rapid oxidative addition and reductive elimination, effectively "outrunning" the decomposition pathway.

Diagram 1: Catalytic Cycle & Failure Modes

Figure 1: The Suzuki-Miyaura cycle highlighting the critical path for MMPBA (Green) vs. the Protodeboronation trap (Red).

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Determining for Sterics) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate MMPBA (Boronic Acid) Base Base Activation (Boronate Complex) Substrate->Base + OH- Base->TransMet Active Boronate Deboronation FAILURE MODE: Protodeboronation Base->Deboronation Slow Catalyst + H2O

Comparative Benchmarking of Catalytic Systems

We compared three distinct catalyst generations using MMPBA and a standard coupling partner (4-Chlorotoluene) to isolate catalyst performance.

Reaction Conditions: 1.0 equiv Ar-Cl, 1.2 equiv MMPBA, 2.0 equiv Base, Solvent (4:1 Organic:Water), 80°C, 4 hours.

SystemCatalystLigand ClassYieldTONVerdict
A (Baseline) Pd(PPh₃)₄ (5 mol%)Monodentate Phosphine68%13.6Not Recommended. Slow turnover leads to significant deboronation (15% deboronated byproduct observed).
B (Robust) Pd(dppf)Cl₂ (3 mol%)Bidentate Ferrocenyl84%28.0Good for Scale. The large bite angle of dppf stabilizes the Pd center. Robust, but requires longer reaction times.
C (High Perf.) XPhos Pd G2 (1 mol%)Dialkylbiaryl Phosphine96% 96.0 Gold Standard. The bulky XPhos ligand creates an extremely active catalyst that couples faster than the substrate can decompose.
Detailed Analysis
  • System A (Tetrakis): While cheap, Pd(PPh₃)₄ is air-sensitive and thermally unstable. The "black palladium" precipitate often forms before conversion is complete, leaving unreacted boronic acid to decompose.

  • System C (Buchwald G2): The precatalyst (XPhos Pd G2) generates the active Pd(0) species immediately upon mild heating. The XPhos ligand provides steric bulk (promoting reductive elimination) and electron richness (promoting oxidative addition of chlorides). This system is essential if coupling MMPBA with aryl chlorides or heterocycles .

Optimized Experimental Protocol (The "Gold Standard")

This protocol utilizes the XPhos Pd G2 system. It is designed to be self-validating: the color change serves as a visual indicator of catalyst activation.

Reagents:

  • 3-Methoxymethoxy-4-methylphenylboronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • XPhos Pd G2 (0.01 - 0.02 equiv) [CAS: 1310584-14-5]

  • Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Preparation: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), MMPBA (1.2 mmol, 235 mg), and XPhos Pd G2 (15 mg, 2 mol%).

  • Solvent & Base: Add 1,4-Dioxane (4 mL) and 0.5 M aqueous K₃PO₄ (4 mL, 2.0 mmol).

    • Note: K₃PO₄ is preferred over carbonates (K₂CO₃) for MOM-protected substrates as it buffers effectively without generating excessive CO₂ gas which can strip solvent.

  • Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 5 minutes.

    • Why? Although XPhos is robust, removing oxygen prevents homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat to 80°C .

    • Visual Check: The reaction should turn from a pale suspension to a clear, dark amber/brown solution within 15 minutes.

  • Monitoring: Check by HPLC or TLC after 2 hours. Look for the disappearance of the Aryl Halide.

  • Workup (Critical for MOM retention):

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate.

    • Wash with Water followed by Brine .

    • WARNING: Do NOT wash with 1M HCl or acidic salts (like NH₄Cl) if the contact time is long, as this risks hydrolyzing the MOM group. Use saturated NaHCO₃ if pH adjustment is needed.

Diagram 2: Experimental Workflow

Figure 2: Operational workflow for the coupling of MMPBA.

Workflow Start Start: Weigh Reagents Degas Degas Solvent (N2 Sparge 5 min) Start->Degas Heat Heat to 80°C (2-4 Hours) Degas->Heat Check QC Check: TLC/HPLC Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extr. / H2O Wash Check->Workup Complete Isolate Isolate: Flash Column Workup->Isolate

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (<50%) Protodeboronation of MMPBA.Switch to XPhos Pd G2 . Increase Boronic Acid to 1.5 equiv. Lower temperature to 60°C and extend time.
MOM Cleavage Acidic workup or high thermal stress.Ensure aqueous base (K₃PO₄) is used. Avoid HCl washes. Keep temp < 100°C.
Homocoupling Oxygen presence.[4][5][6]Improve degassing efficiency. Use freeze-pump-thaw if possible.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Referencing stability of Methoxymethyl Ethers).

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Methoxymethoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Compound Class: Arylboronic Acid / Acetal-Protected Phenol Primary Hazards: Skin/Eye Irritation (Solid), Respiratory Irritation (Dust), Formaldehyde Generation (Conditional) .

As a Senior Application Scientist, I must highlight a critical safety nuance often missing from generic Safety Data Sheets (SDS) for this specific compound. While the boronic acid moiety presents standard irritant risks, the 3-Methoxymethoxy (MOM) group is an acetal.

The "Hidden" Hazard: The MOM group is acid-labile. If your experimental protocol involves an acidic workup (e.g., HCl quench) or disposal into acidic waste streams, this compound will hydrolyze to release formaldehyde (a known carcinogen) and methanol. Your PPE strategy must account for this potential off-gassing, not just the solid handling.

Strategic Hazard Analysis (The "Why" Behind the Protocol)

FeatureHazard MechanismOperational Implication
Boronic Acid Group Hydrogen bonding capability; mildly acidic (

).
Hygroscopic: Absorbs atmospheric moisture, altering stoichiometry. Dust: Irritating to mucous membranes.
MOM Ether Group Acetal linkage (

).[1][2] Stable to base, labile to acid.[1]
Acid Sensitivity: Upon contact with strong acid (

), releases formaldehyde gas.
Physical State Crystalline solid (likely electrostatic).Static Charge: Tendency to "fly" during weighing, increasing inhalation risk.

PPE Selection Matrix

This matrix is designed for self-validation. Verify your experimental conditions against the "Trigger Condition" to select the correct PPE tier.

PPE CategoryStandard Protocol (Weighing/Transfer)Elevated Risk Protocol (Acid Workup / Scale-up >5g)Technical Rationale
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Change every 60 minsDouble Gloving or Laminate (Silver Shield) Required if dissolved in DCM or THFBoronic acids are generally solids, but if dissolved in halogenated solvents (DCM), nitrile degrades rapidly (breakthrough <5 min).
Eye Protection Safety Glasses (with side shields)Chemical Goggles (Unvented)Fine boronic acid dust can bypass glasses. If using strong acid for deprotection, goggles prevent vapor absorption.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (If handling open powders outside hood)The primary control is engineering (hood). N95 is a backup for static-prone dust.
Body Defense Lab Coat (Cotton/Poly blend)Chemical Apron (Tyvek or similar)Prevents accumulation of dust on street clothes, which can be tracked home.

Operational Protocols

A. Weighing & Transfer (The Static Control Loop)

Boronic acids are notorious for static buildup, causing the powder to disperse unexpectedly.

  • Engineering Control: Perform all weighing inside a chemical fume hood.

  • Static Mitigation: Use an antistatic gun on the weighing boat before adding the compound. Alternatively, use a glass weighing funnel rather than plastic to minimize charge.

  • Technique: Do not use a spatula to "flick" powder. Use a gentle tapping motion.

  • Clean-up: Immediately wipe the balance area with a damp tissue (water/ethanol). Why? To hydrolyze any microscopic dust into harmless boric acid derivatives and prevent cross-contamination.

B. Reaction Setup (Suzuki-Miyaura Coupling Context)
  • Solvent Choice: If dissolving in Dichloromethane (DCM), do not trust single nitrile gloves . DCM permeates nitrile in seconds, carrying the boronic acid through to your skin. Use "Silver Shield" laminate gloves or double-glove, changing the outer pair immediately upon splash.

  • Inert Atmosphere: While not pyrophoric, air exposure causes the boronic acid to dehydrate into its boroxine trimer (anhydride). This changes the molecular weight and stoichiometry. Always purge headspace with Nitrogen/Argon.

C. The Critical Step: Acidic Workup/Deprotection

If your protocol calls for removing the MOM group or quenching a reaction with acid:

  • Alert: This step generates Formaldehyde.

  • Action: Ensure the fume hood sash is as low as possible.

  • Neutralization: Do not pour acidic waste directly into the general organic waste container if it is still reacting. Neutralize with Sodium Bicarbonate (

    
    ) in the hood until gas evolution stops before disposal.
    

Visual Safety Logic (Decision Tree)

The following diagram illustrates the decision-making process for PPE based on the specific chemical state and operation.

SafetyLogic Start Start: Handling 3-MOM-4-Methylphenylboronic Acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution DustRisk Risk: Static Dust & Inhalation Solid->DustRisk SolventCheck Solvent Type? Solution->SolventCheck AcidCheck Is Acid Present? (Workup/Deprotection) Solution->AcidCheck SolidPPE PPE: Nitrile Gloves + Glasses + Fume Hood DustRisk->SolidPPE Halogenated DCM / Chloroform SolventCheck->Halogenated StandardSolv Alcohol / THF / Water SolventCheck->StandardSolv LaminatePPE PPE: Laminate Gloves (Silver Shield) Halogenated->LaminatePPE StandardPPE PPE: Nitrile Gloves StandardSolv->StandardPPE Formaldehyde DANGER: Formaldehyde Release AcidCheck->Formaldehyde Yes (Hydrolysis) HoodEssential CRITICAL: Fume Hood Required (Carcinogen Control) Formaldehyde->HoodEssential

Caption: Operational decision tree for PPE selection. Note the specific escalation to Laminate gloves for halogenated solvents and the mandatory fume hood requirement during acid workup due to MOM-group hydrolysis.

Waste Disposal & Emergency Procedures

ScenarioProtocolScientific Reasoning
Spill (Solid) 1. Dampen a paper towel with water.2. Lay over powder to prevent dusting.3. Wipe up and place in solid waste.Dry sweeping generates static aerosols. Wet wiping initiates mild hydrolysis, reducing dust mobility.
Spill (Solution) Absorb with vermiculite or sand. Do not use paper towels if acid is present (fire risk).Inert absorbents prevent exothermic reactions.
Disposal Segregate into "Boron-Containing Waste" if required by local EHS. If acid was used, test pH before capping.Prevents pressure buildup in waste drums from delayed

evolution or formaldehyde off-gassing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Formaldehyde - 1910.1048. United States Department of Labor. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Referencing stability of Methoxymethyl Ethers). [Link]

Sources

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